Gly-Dasatinib
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H25ClN8O2S |
|---|---|
分子量 |
501.0 g/mol |
IUPAC 名称 |
2-[[6-[4-(2-aminoacetyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25ClN8O2S/c1-13-4-3-5-15(23)20(13)29-21(33)16-12-25-22(34-16)28-17-10-18(27-14(2)26-17)30-6-8-31(9-7-30)19(32)11-24/h3-5,10,12H,6-9,11,24H2,1-2H3,(H,29,33)(H,25,26,27,28) |
InChI 键 |
XXCKGMQITAJTEK-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Gly-Dasatinib: A Technical Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis protocol for Gly-Dasatinib, a glycine-conjugated derivative of the potent tyrosine kinase inhibitor, Dasatinib. This document details the chemical synthesis, experimental methodologies, and relevant biological data, offering a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
Dasatinib is a powerful, broad-spectrum inhibitor of protein tyrosine kinases, targeting key enzymes such as Src, C-kit, and Abl kinases.[1] Its clinical significance in cancer therapy is well-established.[1][2] The conjugation of amino acids, such as glycine (B1666218), to the Dasatinib scaffold offers a promising strategy to modulate its pharmacological properties, including specificity, potency, and potential for targeted delivery.[1][3] This guide focuses on the synthesis of this compound, an ester-linked conjugate, and provides the necessary protocols for its preparation and characterization.
Synthesis of this compound
The synthesis of this compound involves the coupling of Boc-protected glycine (Boc-Gly-OH) to the hydroxyl group of Dasatinib. This reaction is typically achieved through an esterification process facilitated by carbodiimide (B86325) coupling agents.
General Reaction Scheme
The overall synthetic scheme for this compound is depicted below. The process begins with the activation of the carboxylic acid of Boc-protected glycine using a coupling agent, followed by reaction with the hydroxyl group on the piperazine (B1678402) ring of Dasatinib. The final step involves the removal of the Boc protecting group, although many studies with similar conjugates proceed with biological assays on the Boc-protected intermediate.
Caption: General synthesis scheme for this compound.
Experimental Protocol
This protocol is a generalized procedure based on methodologies reported for the synthesis of similar Dasatinib-amino acid conjugates.[1]
Materials:
-
Dasatinib
-
Boc-Glycine (Boc-Gly-OH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane (for deprotection)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Dasatinib (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add Boc-Gly-OH (1.2 equivalents), EDC (1.5 equivalents), HOBt (1.5 equivalents), and NMM (2 equivalents).
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain Boc-Gly-Dasatinib.
-
Deprotection (Optional): To remove the Boc protecting group, dissolve the purified Boc-Gly-Dasatinib in DCM and add an excess of TFA or 4M HCl in dioxane. Stir the mixture at room temperature for 1-2 hours.
-
Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The resulting this compound can be further purified by recrystallization or HPLC if necessary.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful conjugation of glycine to Dasatinib.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Quantitative Data: Biological Activity
While specific data for this compound is not extensively published, a fluorescein-glycine ester of Dasatinib has been synthesized and evaluated for its inhibitory activity against several kinases.[1] This provides a valuable surrogate for understanding the potential biological activity of this compound.
| Compound | Target Kinase | IC₅₀ (nM) |
| Dasatinib | Src | <0.25 |
| Dasatinib | Csk | 8 |
| Dasatinib | Abl | <0.45 |
| Fluorescein-Gly-Dasatinib | Src | 1 |
Data sourced from Tiwari et al., 2017.[1]
Signaling Pathway and Experimental Workflow
Dasatinib's Mechanism of Action
Dasatinib and its derivatives exert their therapeutic effect by inhibiting the activity of tyrosine kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. The diagram below illustrates a simplified representation of a signaling pathway inhibited by Dasatinib.
Caption: Inhibition of Src/Abl signaling by this compound.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the typical workflow for the synthesis and subsequent biological evaluation of this compound.
Caption: Workflow for this compound synthesis and testing.
Conclusion
This technical guide provides a foundational protocol for the synthesis of this compound. The described methods, based on established literature for analogous compounds, offer a clear path for researchers to produce and characterize this Dasatinib derivative. The provided data on a similar fluorescein-glycine conjugate suggests that this compound is likely to retain potent kinase inhibitory activity. Further investigation into the specific pharmacological properties of this compound is warranted to fully elucidate its potential as a therapeutic agent.
References
- 1. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vixra.org [vixra.org]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical properties of Gly-Dasatinib
An In-depth Technical Guide to the Chemical Properties of Gly-Dasatinib and its Parent Compound, Dasatinib (B193332)
Introduction
This compound is an amino acid conjugate of Dasatinib, a potent second-generation tyrosine kinase inhibitor.[1] While extensive data on the specific are not widely available in public literature, its chemical behavior is intrinsically linked to its parent compound, Dasatinib. This guide provides a comprehensive overview of the chemical properties of Dasatinib and incorporates available information regarding its glycine (B1666218) conjugate. Dasatinib is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2][3] It functions by inhibiting multiple tyrosine kinases, most notably BCR-ABL and the Src family of kinases.[4][5] this compound and other amino acid derivatives are synthesized to potentially improve specificity, alter solubility, or enable targeted delivery.[6][7]
Chemical and Physical Properties
The fundamental chemical and physical properties of Dasatinib provide a baseline for understanding this compound. As a direct conjugate, many of these properties will be similar, with modifications primarily related to the addition of the glycine moiety.
Table 1: General Chemical Properties of Dasatinib
| Property | Value | Reference |
| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | [8] |
| Molecular Formula | C22H26ClN7O2S | [2][8] |
| Molecular Weight | 488.0 g/mol | [2][9] |
| CAS Number | 302962-49-8 | [9] |
| Appearance | Crystalline solid | [9][10] |
| Melting Point | ~285 °C | [11] |
| UV/Vis. λmax | 323 nm | [10] |
Structure of this compound
This compound is a derivative of Dasatinib where a glycine molecule is typically attached to the parent structure. Based on the synthesis of other amino acid and fluorescent derivatives, this linkage is commonly an ester bond formed with the terminal hydroxyl group of the 2-hydroxyethyl side chain on the piperazine (B1678402) ring.[6]
Solubility
Dasatinib is classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[11] Its solubility is pH-dependent.[11] The anhydrous form of Dasatinib exhibits significantly higher aqueous solubility compared to the monohydrate form.[12]
Table 2: Solubility of Dasatinib
| Solvent | Solubility | Reference |
| DMSO | ≤ 25 mM (14.3 mg/mL) to 200 mg/mL | [9][10] |
| Dimethylformamide (DMF) | ~25 mg/mL | |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [10] |
| Water | Poorly soluble, estimated max ~10 µM | [11][13] |
| Anhydrous Form (pH 1.2) | 34.51 mg/mL | [12] |
| Monohydrate Form (pH 1.2) | 2.85 mg/mL | [12] |
Stability
The stability of Dasatinib has been evaluated under various conditions. As a crystalline solid, it is stable for at least two years when stored at -20°C.[9][10] Solutions of Dasatinib in DMSO should be used within 3 months to avoid loss of potency.[13]
Table 3: Stability of Dasatinib in Human Plasma
| Storage Condition | Duration | Stability Outcome | Reference |
| Room Temperature | At least 22 hours | Stable | [14] |
| -20°C | At least 123 days | Stable | [14] |
| Freeze-Thaw Cycles (from -20°C) | At least 6 cycles | Stable | [14] |
Mechanism of Action and Signaling Pathways
This compound is expected to function as a tyrosine kinase inhibitor, similar to its parent compound. Dasatinib targets several kinases, with its primary action being the inhibition of the BCR-ABL kinase, the hallmark of CML.[4] It binds to both the active and inactive conformations of the ABL kinase domain, which distinguishes it from earlier inhibitors like Imatinib.[2][4] This dual binding capability allows it to overcome resistance in some cases.[2] Other key targets include SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[2][5] The inhibition of these kinases disrupts downstream signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis.[4]
Experimental Protocols
Synthesis of Amino Acid Conjugates (General Protocol)
The synthesis of this compound would follow a general procedure for creating ester or amide conjugates of Dasatinib with amino acids.[6][15]
Materials:
-
Dasatinib
-
N-protected glycine (e.g., Boc-Gly-OH)
-
Coupling agents (e.g., EDC, DCC)
-
Catalyst (e.g., DMAP)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve Dasatinib in an anhydrous solvent.
-
Add the N-protected glycine, coupling agent, and catalyst.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
If an N-Boc protecting group was used, dissolve the residue in a suitable solvent and add a deprotection agent like trifluoroacetic acid.
-
Purify the crude product using preparative HPLC to obtain the final this compound conjugate.
-
Characterize the final product using techniques like mass spectrometry and NMR.
Analytical Method by RP-HPLC
This protocol is for the quantitative analysis of Dasatinib and can be adapted for this compound.[16][17][18]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., Acquity CSH C18, 150 x 2.0 mm, 1.5 µm).[16]
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer or triethylamine) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol). A common ratio is a gradient or isocratic elution with a composition like 30:50:20 (v/v/v) of triethylamine, acetonitrile, and methanol (B129727).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Injection Volume: 10 µL.[16]
-
Column Temperature: Ambient or controlled at 30°C.[18]
Sample Preparation:
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[18]
-
Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 50-250 µg/mL).[16]
-
For formulated products, weigh an amount of powdered tablets equivalent to a known amount of the active pharmaceutical ingredient, dissolve it in the mobile phase, sonicate, and filter before injection.[18]
Stability Assessment Protocol
This protocol outlines a general method for assessing the stability of a Dasatinib derivative like this compound in a biological matrix.[14]
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Analyte (this compound) and internal standard (e.g., Dasatinib-d8)
-
LC-MS/MS system
Procedure:
-
Spike Matrix: Prepare stability samples by spiking the blank matrix with the analyte at known concentrations.
-
Short-Term (Bench-Top) Stability:
-
Keep samples at room temperature for predefined periods (e.g., 4, 8, 24 hours).
-
Analyze the samples and compare the concentrations to a baseline (time zero) sample.
-
-
Long-Term Stability:
-
Store samples in a freezer at the intended storage temperature (e.g., -20°C or -80°C).
-
Analyze samples at various time points (e.g., 1, 3, 6 months).
-
-
Freeze-Thaw Stability:
-
Subject samples to multiple freeze-thaw cycles (e.g., three cycles).
-
For each cycle, freeze the samples for at least 12 hours and then thaw at room temperature.
-
-
Sample Analysis:
-
At each time point, extract the analyte and internal standard from the matrix using a validated extraction method.
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Evaluation: The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration of the baseline samples.
Conclusion
This compound, as a derivative of Dasatinib, is a promising compound for further research in cancer therapy. While specific, comprehensive data on its chemical properties are limited, a robust understanding can be extrapolated from its parent compound, Dasatinib. The information on Dasatinib's solubility, stability, and mechanism of action, combined with established protocols for synthesis and analysis, provides a solid foundation for researchers and drug development professionals working with this compound and related analogs. Further studies are warranted to fully characterize the unique chemical and pharmacological properties of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dasatinib G.L. - GL Pharma [gl-pharma.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 6. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. WO2017103057A1 - Pharmaceutical composition comprising anhydrous dasatinib - Google Patents [patents.google.com]
- 13. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. asianpubs.org [asianpubs.org]
- 16. ijpar.com [ijpar.com]
- 17. rjptonline.org [rjptonline.org]
- 18. ijrpc.com [ijrpc.com]
An In-depth Technical Guide to the Mechanism of Action of Gly-Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Gly-Dasatinib, an amino acid-conjugated prodrug of the potent tyrosine kinase inhibitor, Dasatinib (B193332). The document details the molecular interactions, targeted signaling pathways, and cellular effects of the active compound, Dasatinib, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to this compound: A Prodrug Approach
This compound is an amino acid analog of Dasatinib, featuring a glycine (B1666218) molecule conjugated to the parent compound.[1] This modification is characteristic of a prodrug strategy, which is often employed to enhance pharmacokinetic properties such as solubility, stability, or targeted delivery. Upon administration, this compound is metabolized to release the active drug, Dasatinib. The mechanism of action described herein pertains to the active Dasatinib molecule.
Dasatinib itself is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2][3] It is a multi-targeted inhibitor with significantly greater potency than its predecessor, imatinib (B729).[4]
Core Mechanism of Action of Dasatinib
Dasatinib functions as an ATP-competitive inhibitor of multiple tyrosine kinases, effectively blocking the transfer of phosphate (B84403) from ATP to tyrosine residues on substrate proteins. This inhibition disrupts the downstream signaling cascades that are crucial for the proliferation, survival, and migration of cancer cells.[2][5] A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against imatinib-resistant mutations.[4][5][6]
Dasatinib exhibits potent inhibitory activity against a range of kinases at nanomolar concentrations. Its primary targets include:
-
BCR-ABL Kinase : The hallmark of CML and Ph+ ALL, the constitutively active BCR-ABL fusion protein is a primary target of Dasatinib.[5][6] Dasatinib is reported to be 325 times more potent than imatinib in inhibiting BCR-ABL tyrosine kinase in vitro.[4]
-
SRC Family Kinases (SFKs) : Dasatinib is a potent inhibitor of SFKs, including SRC, LCK, YES, and FYN.[6][7] This inhibition is critical to its activity in various solid tumors where SFKs are often overexpressed and play a role in migration, invasion, and survival.[5]
-
c-KIT : This receptor tyrosine kinase is involved in the development of various solid tumors and hematological malignancies.
-
Ephrin (EPH) Receptors : Specifically EPHA2, which is implicated in cell migration and angiogenesis.[6][7]
-
Platelet-Derived Growth Factor Receptor (PDGFR) β : A key driver of angiogenesis and cell growth.[6][7]
By blocking its primary targets, Dasatinib effectively abrogates multiple downstream signaling pathways that are essential for oncogenesis.
-
PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. Dasatinib's inhibition of upstream kinases leads to a reduction in the phosphorylation and activation of Akt.
-
MAPK/ERK Pathway : This cascade is central to cell growth, differentiation, and survival. Dasatinib treatment results in the decreased phosphorylation of ERK1/2.[8]
-
STAT5 Pathway : A critical pathway for cytokine signaling and cell proliferation, particularly in hematopoietic cells.
The inhibition of these pathways ultimately leads to cell cycle arrest, typically at the G1 phase, and the induction of apoptosis (programmed cell death) in malignant cells.[5][9]
Quantitative Data on Dasatinib's Inhibitory Activity
The potency of Dasatinib has been quantified across various kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Target Kinase/Cell Line | Assay Type | IC50 (nM) | Reference |
| Kinase Assays | |||
| BCR-ABL | In vitro kinase assay | 3 | [9] |
| SRC Family Kinases | In vitro kinase assay | 0.2 - 1.1 | [9] |
| c-Kit | In vitro kinase assay | Sub-nanomolar to nanomolar | [10] |
| PDGFRβ | In vitro kinase assay | Sub-nanomolar to nanomolar | [10] |
| Cell-Based Assays | |||
| Mo7e-KitD816H | Cell viability (MTT) | 5 | [9] |
| Flt3ITD+ AML cells | Cell viability (MTT) | 1,000 - 1,700 | [9] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | Cell viability (MTT) | < 250 | [11] |
| Glioblastoma cell lines (U87) | Cell invasion assay | ~100 | [12] |
| Thyroid cancer cell lines (Cal62) | Cell viability (MTT) | Pharmacologically achievable doses | [13] |
Note: IC50 values can vary depending on the specific experimental conditions and assay format.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the mechanism of action of Dasatinib.
This protocol is used to determine the effect of Dasatinib on the proliferation of cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., K562 for CML)
-
96-well cell culture plates
-
Complete growth medium
-
Dasatinib stock solution (in DMSO)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding : Cells are trypsinized, counted, and seeded into a 96-well plate at a density of 5,000-10,000 cells per well. The plate is incubated overnight to allow for cell attachment.[14]
-
Drug Treatment : A serial dilution of Dasatinib is prepared in the complete medium. The medium in the wells is replaced with the medium containing different concentrations of Dasatinib (typically ranging from 0.1 nM to 10 µM). A vehicle control (DMSO) is also included.[14]
-
Incubation : The plate is incubated for 48 to 72 hours.[14]
-
MTS/MTT Addition : MTS or MTT reagent is added to each well according to the manufacturer's instructions.[14]
-
Data Acquisition : The absorbance is measured using a microplate reader at the appropriate wavelength.[14]
-
Data Analysis : The data is normalized to the vehicle control, and cell viability is plotted against the logarithm of the Dasatinib concentration. A dose-response curve is fitted to determine the IC50 value.[14]
This protocol is used to assess the effect of Dasatinib on the phosphorylation status of its target kinases and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates or culture dishes
-
Dasatinib
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-Src, anti-p-Akt, anti-p-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment : Cells are seeded and allowed to attach. They are then treated with the desired concentration of Dasatinib (e.g., 100 nM) for a specified duration. A vehicle control is included.[14]
-
Cell Lysis : Cells are washed with ice-cold PBS and lysed with RIPA buffer. The lysate is centrifuged to pellet cell debris.[14][15]
-
Protein Quantification : The protein concentration of the supernatant is determined using a BCA assay.[15]
-
SDS-PAGE and Transfer : Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis and then transferred to a membrane.[14][15]
-
Antibody Incubation : The membrane is blocked and then incubated with the primary antibody overnight at 4°C. After washing, it is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]
-
Detection : After further washing, the chemiluminescent substrate is added, and the signal is captured using an imaging system.[14][15]
-
Analysis : Band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein and/or a loading control like actin.[15]
This protocol provides a framework for evaluating the anti-tumor efficacy of Dasatinib in a living organism.
Materials:
-
Immunodeficient mice (e.g., athymic nu/nu or NSG)
-
Cancer cell line of interest (e.g., Cal62 thyroid cancer cells)
-
Matrigel®
-
Dasatinib formulation for injection or oral gavage
-
Vehicle control
Procedure:
-
Tumor Inoculation : Cancer cells are resuspended in a mixture of PBS and Matrigel® and injected subcutaneously into the flanks of the mice.[13]
-
Treatment Administration : Once tumors are established, mice are randomized into treatment and control groups. Dasatinib (e.g., 12.5 mg/kg) or vehicle is administered daily via intraperitoneal injection or oral gavage for a specified period.[13]
-
Monitoring : Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint : At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or Western blotting).[13]
-
Data Analysis : Tumor growth curves are plotted, and the mean tumor volumes/weights of the treatment and control groups are compared for statistical significance.[13]
Mandatory Visualizations
Caption: Dasatinib inhibits BCR-ABL and SRC, blocking downstream pro-survival pathways.
Caption: A generalized workflow for Western blot analysis of protein phosphorylation.
Conclusion
This compound, as a prodrug of Dasatinib, offers a therapeutic strategy that leverages the potent, multi-targeted kinase inhibitory action of its active metabolite. Dasatinib effectively induces apoptosis and inhibits the proliferation of cancer cells by targeting key oncogenic drivers like BCR-ABL and SRC family kinases, thereby shutting down critical downstream signaling pathways. The provided data and protocols serve as a robust resource for researchers and drug development professionals engaged in the study of this and similar targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 3. Dasatinib G.L. - GL Pharma [gl-pharma.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dasatinib (Sprycel) [virtualtrials.org]
- 13. Effect of dasatinib against thyroid cancer cell lines in vitro and a xenograft model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Gly-Dasatinib in Research: A Technical Guide to its Application in Targeted Protein Degradation and Kinase Activity Probing
For Immediate Release
A Deep Dive into the Research Applications of Gly-Dasatinib, a Modified Kinase Inhibitor Paving the Way for Novel Therapeutic Strategies and Research Tools.
This compound, a derivative of the potent tyrosine kinase inhibitor Dasatinib, is a crucial component in modern biomedical research, primarily serving as a versatile building block for the synthesis of advanced chemical biology tools. By incorporating a glycine (B1666218) linker, Dasatinib is transformed from a standalone inhibitor into a functionalized molecule ready for conjugation, opening up new avenues for targeted cancer therapy and in-depth kinase activity studies. This technical guide explores the synthesis, mechanisms, and research applications of this compound, with a focus on its use in Proteolysis-Targeting Chimeras (PROTACs) and fluorescent probes.
Dasatinib itself is a multi-targeted kinase inhibitor effective against the BCR-ABL fusion protein and Src family kinases (SFKs), which are implicated in various leukemias.[1][2] However, its therapeutic efficacy can be enhanced and its utility as a research tool expanded through chemical modification. The addition of a glycine linker to Dasatinib creates an attachment point for other molecules without significantly compromising its kinase-binding affinity.
Application in Targeted Protein Degradation: PROTACs
The most significant application of this compound is in the construction of PROTACs. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. A PROTAC consists of three parts: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
In this context, this compound serves as the warhead. The glycine linker is used to attach a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The resulting Dasatinib-based PROTAC can simultaneously bind to a target kinase (like BCR-ABL or LCK) and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the kinase with ubiquitin, marking it for degradation by the proteasome. This approach not only inhibits the kinase's activity but removes the protein from the cell altogether, offering a more potent and durable therapeutic effect.
Signaling Pathways and Mechanism of Action
BCR-ABL Signaling and PROTAC Intervention:
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.[3][4] Dasatinib inhibits the kinase activity of BCR-ABL, blocking these downstream signals. A Dasatinib-based PROTAC goes a step further by inducing the degradation of the BCR-ABL protein itself.
Caption: BCR-ABL signaling pathways and points of intervention for Dasatinib and a Dasatinib-based PROTAC.
LCK Signaling in T-Cell Acute Lymphoblastic Leukemia (T-ALL):
Lymphocyte-specific protein tyrosine kinase (LCK) is a critical signaling molecule in T-cell development and activation. In some forms of T-ALL, aberrant LCK signaling is a key driver of leukemogenesis.[5][6] Dasatinib can inhibit LCK, but its effects can be transient. Dasatinib-based PROTACs offer a more sustained suppression of the LCK pathway by degrading the LCK protein.
Caption: LCK signaling pathway and its targeted degradation by a Dasatinib-based PROTAC.
Quantitative Data on Dasatinib-Based PROTACs
The efficacy of Dasatinib-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for cell viability.
| Compound | Target | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| Dasatinib | BCR-ABL | K562 | - | 0.9 | [7] |
| SIAIS178 (Dasatinib-VHL PROTAC) | BCR-ABL | K562 | 8.5 | 24.0 | [7] |
| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.85 | - | [8] |
| Dasatinib | LCK | KOPT-K1 | - | 0.13 (LC50) | [9] |
| Compound 2a (Dasatinib-CRBN PROTAC) | LCK | KOPT-K1 | - | 0.083 (pM, LC50) | [9] |
| SJ11646 (Dasatinib-CRBN PROTAC) | LCK | KOPT-K1 | 0.00838 (pM) | - | [9] |
Application in Kinase Activity Probing: Fluorescent Probes
The glycine linker on Dasatinib can also be used to attach fluorophores, such as fluorescein (B123965) or BODIPY. The resulting fluorescently-labeled Dasatinib conjugate serves as a powerful tool for studying kinase-inhibitor interactions in vitro. One common application is in fluorescence polarization (FP) assays.
In an FP assay, a fluorescently-labeled Dasatinib probe is excited with polarized light. When the probe is small and rotates rapidly in solution, the emitted light is depolarized. However, when the probe binds to a larger molecule, such as a kinase, its rotation slows down, and the emitted light remains polarized. This change in polarization can be measured to determine the binding affinity of the probe for the kinase. Furthermore, unlabeled compounds can be added to compete with the fluorescent probe for binding to the kinase, allowing for the determination of their binding affinities as well.
Experimental Workflow: Evaluating a Dasatinib-Based PROTAC
The following workflow outlines the key steps in the preclinical evaluation of a novel Dasatinib-based PROTAC.
Caption: A typical experimental workflow for the preclinical evaluation of a Dasatinib-based PROTAC.
Experimental Protocols
Synthesis of Dasatinib-Amino Acid Conjugates
This protocol describes the general procedure for conjugating a Boc-protected amino acid (such as glycine) to Dasatinib.
-
Coupling Reaction:
-
Dissolve Dasatinib in anhydrous dimethylformamide (DMF).
-
Add a Boc-protected amino acid, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), hydroxybenzotriazole (B1436442) (HOBt), and N-methylmorpholine (NMM).
-
Stir the reaction mixture under an anhydrous condition at room temperature overnight.
-
-
Work-up and Purification:
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the reaction at room temperature for a few hours.
-
Remove the solvent under reduced pressure to yield the final Dasatinib-amino acid conjugate.
-
Western Blot for BCR-ABL Degradation
This protocol is for assessing the degradation of BCR-ABL in K562 cells treated with a Dasatinib-based PROTAC.
-
Cell Culture and Lysis:
-
Culture K562 cells to the desired density and treat with various concentrations of the Dasatinib-PROTAC for a specified time (e.g., 24-48 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCR-ABL (or c-Abl) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize the protein levels.
-
Quantify the band intensities to determine the extent of BCR-ABL degradation.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of a Dasatinib-PROTAC on the viability of cancer cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Dasatinib-PROTAC or Dasatinib as a control for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Fluorescence Polarization (FP) Assay for Kinase Binding
This protocol is for determining the binding affinity of a compound to a target kinase using a fluorescently labeled Dasatinib probe.
-
Assay Setup:
-
In a black microplate, add the target kinase at a fixed concentration to a series of wells containing assay buffer.
-
Add the fluorescently labeled this compound probe at a low nanomolar concentration to all wells.
-
To a subset of wells, add varying concentrations of the unlabeled competitor compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with polarization filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the competitor concentration.
-
Fit the data to a suitable binding model to determine the IC50 of the competitor, from which the binding affinity (Ki) can be calculated.
-
Conclusion
This compound represents a pivotal advancement in the functionalization of kinase inhibitors for research and therapeutic development. Its application in creating potent PROTACs for targeted protein degradation has shown immense promise in overcoming the limitations of traditional kinase inhibitors. Furthermore, its use in generating fluorescent probes provides invaluable tools for studying kinase biology and for high-throughput screening of new inhibitors. As research in these areas continues to expand, the utility of this compound and similar modified inhibitors is set to grow, driving the development of the next generation of precision medicines and research methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolytic Targeting Chimeras (PROTACs) for Targeting LCK-driven Leukemia (SJ-21-0047) | St. Jude Research [stjude.org]
- 6. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Gly-Dasatinib linker chemistry and stability
An In-depth Technical Guide to Gly-Dasatinib Linker Chemistry and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor (TKI) that is effective against a range of cancers, most notably chronic myeloid leukemia (CML)[1][2][3]. To enhance its therapeutic index—maximizing efficacy while minimizing systemic toxicity—Dasatinib has been explored in various conjugated forms, including antibody-drug conjugates (ADCs) and other targeted delivery systems[4]. The linker molecule, which connects Dasatinib to a targeting moiety, is a critical component that dictates the stability, pharmacokinetic profile, and mechanism of drug release.
This technical guide focuses on the chemistry and stability of a this compound linker, where a single glycine (B1666218) amino acid is used to tether Dasatinib to a carrier molecule. While complex di- and tetra-peptide linkers are common in the ADC field, the use of a single amino acid linker presents unique chemical and biological properties. Glycine, being the smallest amino acid, offers flexibility and simplicity in synthesis[5][6]. This guide will delve into the synthesis of this compound conjugates, the nature of the chemical bond formed, the anticipated stability and cleavage mechanisms, and the experimental protocols to evaluate these properties.
Dasatinib's Mechanism of Action and Signaling Pathways
Dasatinib primarily functions by inhibiting the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive CML and acute lymphoblastic leukemia (ALL)[2][3]. Unlike its predecessor imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, making it effective against many imatinib-resistant mutations[1][3]. Beyond BCR-ABL, Dasatinib potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ[1][2]. By blocking these kinases, Dasatinib disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and adhesion[2][7].
Below is a diagram illustrating the primary signaling pathways inhibited by Dasatinib.
This compound Linker Chemistry and Synthesis
The conjugation of glycine to Dasatinib typically involves the formation of an ester linkage with the hydroxyl group on the 2-(piperazin-1-yl)ethanol moiety of Dasatinib. This hydroxyl group is a convenient attachment point that generally does not abolish the kinase inhibitory activity of the drug[7][8].
Synthesis via Esterification
The most direct method for creating a this compound conjugate is through esterification. This involves coupling the carboxylic acid of a protected glycine (e.g., Boc-Gly-OH) to the hydroxyl group of Dasatinib.
Reaction Scheme:
Dasatinib-OH + Boc-Gly-OH → Boc-Gly-Dasatinib → H2N-Gly-Dasatinib
This two-step process involves:
-
Coupling: Dasatinib is reacted with Boc-protected glycine in the presence of coupling agents.
-
Deprotection: The Boc (tert-Butoxycarbonyl) protecting group is removed from the glycine's amino group to make it available for further conjugation to a carrier molecule.
Quantitative Data on Dasatinib-Amino Acid Conjugates
While specific stability data for a simple this compound linker is not extensively available in the literature, studies on a series of Dasatinib-amino acid conjugates provide valuable insights into their biological activity. These conjugates were synthesized via an ester linkage, similar to the one described for glycine. The inhibitory concentrations (IC50) against various kinases were determined, demonstrating that conjugation at the hydroxyl position is well-tolerated.
Table 1: IC50 Values of Dasatinib and Dasatinib-Amino Acid Ester Conjugates
| Compound | Csk IC50 (nM) | Src IC50 (nM) | Abl IC50 (nM) |
|---|---|---|---|
| Dasatinib (Parent Drug) | 7 | <0.37 | <0.78 |
| Dasatinib-Glycine (Das-G) | 6.5 | <0.25 | <0.45 |
| Dasatinib-Alanine (Das-A) | 6.8 | <0.25 | <0.45 |
| Dasatinib-Arginine (Das-R) | 4.4 | <0.25 | <0.45 |
| Dasatinib-Glutamic Acid (Das-E) | 12.3 | 1.2 | 12.2 |
Data sourced from Tiwari et al. (2016)[4][7][8].
As shown in Table 1, the Dasatinib-Glycine conjugate retains potent inhibitory activity against Src and Abl kinases, comparable to the parent drug[7][8].
Linker Stability and Cleavage Mechanisms
The stability of a linker is paramount for the success of a drug conjugate. An ideal linker remains stable in systemic circulation to prevent premature drug release and off-target toxicity, but is efficiently cleaved at the target site[9][10].
Expected Stability of the this compound Ester Linkage
-
Plasma Stability: Ester bonds are generally more susceptible to hydrolysis by plasma esterases than amide bonds, which are common in peptide linkers[11]. Therefore, a this compound ester linker may exhibit limited plasma stability. The actual half-life would need to be determined experimentally, as steric hindrance and local molecular environment can influence esterase activity.
-
Intracellular Stability and Cleavage: Once internalized into a target cell, the ester linkage could be cleaved by intracellular esterases, which are abundant in lysosomes. This would be the primary mechanism of drug release. Unlike longer peptide linkers like Val-Cit or GGFG, which are substrates for proteases such as Cathepsin B, a single amino acid linker is not an optimal substrate for these enzymes[11][12].
The diagram below illustrates the general workflow for assessing the plasma stability of a drug conjugate.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of a this compound conjugate.
Protocol 1: Synthesis of Boc-Gly-Dasatinib Ester
This protocol describes the coupling of Boc-protected glycine to Dasatinib.
Materials:
-
Dasatinib
-
Boc-Gly-OH (Boc-protected glycine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Anhydrous Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Dasatinib (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add Boc-Gly-OH (1.5 equivalents), HOBt (1.5 equivalents), and NMM (2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.5 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash silica gel column chromatography to obtain Boc-Gly-Dasatinib.
-
Characterize the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
This protocol is adapted from the general procedure for synthesizing Dasatinib-amino acid conjugates described by Tiwari et al. (2016)[4][7][8].
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of the this compound ester linkage in plasma.
Materials:
-
This compound conjugate stock solution (in DMSO or other suitable solvent)
-
Human, mouse, or rat plasma (anticoagulated, e.g., with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) containing an internal standard for LC-MS analysis
-
37°C incubator or water bath
-
Centrifuge
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the this compound conjugate into the plasma at a final concentration of 1-10 µM. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<1%) to avoid protein precipitation.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the plasma sample.
-
Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile (containing the internal standard) to the aliquot. This will precipitate the plasma proteins and stop enzymatic activity.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the remaining intact this compound conjugate and the amount of released Dasatinib.
-
Plot the percentage of the remaining intact conjugate against time and calculate the half-life (t1/2) of the linker in plasma.
This is a generalized protocol based on standard procedures for ADC plasma stability assessment[9][13][14][15][16].
Protocol 3: In Vitro Enzymatic Cleavage Assay (Esterase)
This protocol is designed to evaluate the cleavage of the this compound ester linker by esterases.
Materials:
-
This compound conjugate
-
Purified esterase enzyme (e.g., porcine liver esterase or human carboxylesterase)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile or 1% formic acid)
-
37°C incubator
Procedure:
-
Prepare a solution of the this compound conjugate in the assay buffer at a known concentration.
-
In a microcentrifuge tube, add the conjugate solution.
-
Initiate the reaction by adding a predetermined amount of the esterase enzyme.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots and quench the reaction by adding the quenching solution.
-
Analyze the quenched samples by HPLC or LC-MS to monitor the decrease in the intact conjugate and the increase in free Dasatinib.
-
Calculate the rate of cleavage from the obtained data.
The workflow for this enzymatic assay is visualized below.
Conclusion
The use of a glycine linker to conjugate Dasatinib offers a simple and flexible approach for developing targeted drug delivery systems. The synthesis primarily relies on forming an ester bond with Dasatinib's available hydroxyl group, a modification that is shown to preserve the drug's potent kinase inhibitory activity. However, the stability of this ester linkage is a critical consideration. It is likely to be susceptible to cleavage by plasma and intracellular esterases, which could lead to a faster rate of drug release compared to more stable amide-based peptide linkers.
While direct, quantitative stability data for a simple this compound linker is limited, the provided protocols offer a robust framework for its synthesis and comprehensive evaluation. Researchers and drug developers should prioritize experimental validation of plasma stability and the intracellular cleavage mechanism to fully understand the pharmacokinetic and pharmacodynamic properties of any this compound-based conjugate. This will be essential for optimizing its therapeutic window and advancing its potential as a targeted cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 6. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatini" by Rakesh Tiwari, Alex Brown et al. [digitalcommons.chapman.edu]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. adcreview.com [adcreview.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Structural Analysis of Gly-Dasatinib Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural analysis of Gly-Dasatinib conjugates, potent tyrosine kinase inhibitors with significant therapeutic potential. The conjugation of glycine (B1666218) to Dasatinib offers a strategic modification to enhance specificity and explore novel interactions within the kinase binding pocket. This document details the synthesis, purification, and structural characterization of these conjugates, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the inhibitory activities of Dasatinib and its amino acid conjugates against various protein tyrosine kinases and cancer cell lines. This data is crucial for understanding the impact of glycine conjugation on the potency and selectivity of Dasatinib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Csk (nM) | Src (nM) | Abl (nM) | Csk/Src Ratio | Abl/Src Ratio |
| Dasatinib | 7 | <0.37 | <0.78 | 18.9 | 2.1 |
| Das-Gly (Glycine conjugate) | - | - | - | - | - |
| Das-Arg (Arginine conjugate) | 4.4 | <0.25 | <0.45 | - | - |
| Das-Cys (Cysteine conjugate) | - | - | - | - | 10.3 |
| Das-Glu (Glutamic acid conjugate) | - | - | - | - | 10.2 |
| Das-C10 (Fatty acid conjugate) | 3200 | 35 | - | 91.4 | - |
Note: Specific IC50 values for a simple this compound conjugate were not explicitly detailed in the provided search results, however, data for other amino acid conjugates are presented for comparative purposes. The synthesis of a fluorescein-conjugated derivative tethered by a glycine linker has been reported with an IC50 of 1 nM against Src.[1]
Table 2: Cellular Antiproliferative Activity (IC50)
| Compound | Panc-1 (µM) | BV-173 (pM) | K562 (pM) |
| Dasatinib | 26.3 | <51.2 | <51.2 |
| Das-Arg (Arginine conjugate) | 2.06 | <51.2 | <51.2 |
| Das-Cys (Cysteine conjugate) | >100 | 658,000 | 1,330,000 |
| Das-C16 (Fatty acid conjugate) | 0.72 | <51.2 | <51.2 |
Note: All Dasatinib conjugates showed significantly more potency in BV-173 and K562 cells compared to Panc-1 cells.[1]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound conjugates are outlined below. These protocols are based on established procedures for the synthesis of Dasatinib-amino acid conjugates.[1]
1. Synthesis of this compound Conjugate
This protocol describes a general procedure for the esterification of Dasatinib with a protected amino acid, followed by deprotection.
-
Materials: Dasatinib, N-Boc-glycine, 4-Dimethylaminopyridine (DMAP), N,N'-Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM), p-Toluenesulfonic acid (pTsOH), Acetonitrile (B52724).
-
Step 1: Esterification:
-
Dissolve Dasatinib, N-Boc-glycine, and DMAP in anhydrous DCM.
-
Add a solution of DCC in DCM dropwise to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
-
Step 2: Deprotection:
-
Dissolve the crude product from Step 1 in acetonitrile.
-
Add p-toluenesulfonic acid (pTsOH) to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture and extract the product.
-
-
Step 3: Purification:
-
The crude product is purified by flash silica (B1680970) gel column chromatography to yield the final this compound conjugate.[1]
-
2. Structural Characterization
The chemical structures of the synthesized conjugates are confirmed using various spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a Bruker Biospin (300 MHz) or Varian NMR spectrometer (500 MHz).[1]
-
Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
Tetramethylsilane (TMS) is used as an internal standard.[1]
-
Characteristic peaks for Dasatinib include NH protons observed at approximately 11.47 and 9.88 ppm.[2]
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
Signaling Pathways and Experimental Workflows
Dasatinib's Mechanism of Action and Affected Signaling Pathways
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases (SFKs).[4][5] Its binding to the ATP-binding cleft of the kinase catalytic domain disrupts downstream signaling pathways crucial for cell proliferation and survival.[1] The conjugation of glycine at the solvent-exposed hydroxyl group of Dasatinib is designed to potentially enhance interactions with variable regions of the kinase, thereby modulating selectivity.[1]
Caption: Dasatinib inhibits key signaling pathways downstream of TCR, growth factor receptors, and BCR-ABL.
Experimental Workflow for Structural Analysis
The structural analysis of this compound conjugates follows a systematic workflow from synthesis to detailed characterization.
Caption: Workflow for the synthesis and structural analysis of this compound conjugates.
Logical Relationship of Dasatinib Conjugate Design
The design of Dasatinib conjugates is based on the rationale of extending the molecule from the ATP binding pocket to interact with more variable regions of the kinase, potentially increasing specificity.
Caption: Rationale for designing this compound conjugates to enhance kinase selectivity.
References
- 1. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of Gly-Dasatinib Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib (B193332), a potent second-generation tyrosine kinase inhibitor (TKI), has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] However, its therapeutic window can be narrowed by off-target effects and challenges related to solubility and bioavailability. To address these limitations, researchers have explored the development of dasatinib derivatives, with a particular focus on amino acid conjugates. This technical guide provides an in-depth overview of the discovery and development of glycine-dasatinib (Gly-Dasatinib) derivatives, a promising class of prodrugs designed to enhance the therapeutic index of the parent compound. We will delve into the rationale for their design, synthetic methodologies, biological evaluation, and the key signaling pathways they modulate.
Introduction: The Rationale for this compound Derivatives
The conjugation of small molecule drugs with amino acids is a well-established prodrug strategy to improve pharmacokinetic and pharmacodynamic properties. Glycine (B1666218), the simplest amino acid, offers several advantages as a linker moiety in drug design. Its small size and high flexibility can minimize steric hindrance, allowing the active drug to properly orient within its target binding site upon cleavage.[3] Furthermore, the inherent polarity of the amino acid backbone can enhance aqueous solubility. The primary goals for developing this compound derivatives include:
-
Improved Specificity: By modifying the dasatinib molecule, it is possible to alter its interaction with a panel of kinases, potentially reducing off-target effects. The addition of a glycine linker extends the inhibitor from the ATP-binding pocket, allowing for new interactions with more variable regions of the kinase.[4]
-
Enhanced Bioavailability: Amino acid conjugates can leverage endogenous amino acid transporters for increased absorption.
-
Controlled Release: The ester linkage between glycine and dasatinib is designed to be cleaved by intracellular esterases, facilitating the controlled release of the active dasatinib within the target cells.
-
Development of Research Tools: Fluorescently-tagged this compound derivatives can serve as powerful probes for in vitro kinase characterization and high-throughput screening.[4]
Synthesis and Characterization
The synthesis of this compound derivatives typically involves the esterification of the primary hydroxyl group on the hydroxyethylpiperazine side chain of dasatinib with a Boc-protected glycine. This is followed by deprotection of the amino group.
General Synthesis Workflow
The general synthetic approach for creating dasatinib-amino acid conjugates involves a coupling reaction followed by a deprotection step.[4]
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of Dasatinib-Amino Acid Conjugates
The following is a general protocol for the synthesis of dasatinib-amino acid conjugates via an ester linkage.[4]
-
Coupling Reaction:
-
Dissolve Boc-protected amino acid (e.g., Boc-Glycine), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 1-Hydroxybenzotriazole (HOBt) in anhydrous N,N-Dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of dasatinib in anhydrous DMF to the reaction mixture.
-
Add N-methylmorpholine (NMM) and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Boc-protected dasatinib-amino acid conjugate.
-
-
Deprotection:
-
Dissolve the Boc-protected conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to yield the final dasatinib-amino acid conjugate.
-
Biological Evaluation and Quantitative Data
The biological activity of this compound derivatives is assessed through a series of in vitro assays to determine their potency against various kinases and their anti-proliferative effects on cancer cell lines.
Kinase Inhibition Assays
The inhibitory activity of the derivatives against key target kinases such as Src, Abl, and Csk is a critical evaluation parameter.
Table 1: Kinase Inhibitory Activity of a this compound Derivative
| Compound | Target Kinase | IC50 (nM) |
| Dasatinib-Glycine-Fluorescein | Src | 1[4] |
| Dasatinib | Src | <0.37[5] |
| Dasatinib | Abl | <0.78[5] |
| Dasatinib | Csk | 7[5] |
Note: Data for a non-fluorescently tagged this compound was not available in the reviewed literature. The provided data is for a research tool compound.
Anti-proliferative Activity
The efficacy of this compound derivatives in inhibiting cancer cell growth is evaluated using cell viability assays.
Table 2: Anti-proliferative Activity of Dasatinib Conjugates against Various Cancer Cell Lines
| Compound | Panc-1 (IC50, µM) | BV-173 (IC50, pM) | K562 (IC50, pM) |
| Dasatinib | 26.3[6] | < 51.2[6] | < 51.2[6] |
| Dasatinib-L-arginine | 2.06[6] | < 51.2[6] | < 51.2[6] |
Note: Specific anti-proliferative data for a simple this compound derivative is not available in the primary literature reviewed. The data for the L-arginine conjugate is provided for comparison.
Experimental Protocols
This assay is used to determine the IC50 values of the synthesized compounds against target kinases.[7][8]
-
Reagents and Materials:
-
Purified kinase (e.g., Src, Abl).
-
Fluorescently labeled peptide substrate.
-
ATP.
-
Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Dasatinib derivatives dissolved in DMSO.
-
384-well, low-volume, non-binding surface black plates.
-
-
Procedure:
-
Add the kinase and the fluorescently labeled peptide substrate to the wells of the microplate.
-
Add the dasatinib derivatives at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the anti-proliferative effects of the compounds.[9][10]
-
Cell Culture and Seeding:
-
Culture cancer cell lines (e.g., K562, BV-173, Panc-1) under standard conditions.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound derivatives and the parent dasatinib.
-
Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTT/MTS Addition and Incubation:
-
Add MTT or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.
-
Mechanism of Action and Signaling Pathways
The core mechanism of action of this compound derivatives is predicated on the intracellular release of dasatinib, which then acts as a multi-targeted tyrosine kinase inhibitor. Dasatinib targets several key kinases involved in oncogenesis, most notably BCR-ABL and the Src family of kinases.[11]
Inhibition of the BCR-ABL Signaling Pathway
In CML and Ph+ ALL, the constitutively active BCR-ABL fusion protein drives cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Dasatinib binds to the ATP-binding site of the ABL kinase domain, effectively blocking its kinase activity and inhibiting downstream signaling.
Caption: Inhibition of the BCR-ABL signaling pathway by Dasatinib.
Inhibition of the Src Family Kinases Signaling Pathway
Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and angiogenesis. Dasatinib is a potent inhibitor of SFKs. By blocking Src activity, dasatinib can disrupt these critical cellular processes in cancer cells.
Caption: Inhibition of the Src signaling pathway by Dasatinib.
In Vivo Studies and Future Perspectives
While in vitro data for dasatinib-amino acid conjugates are promising, comprehensive in vivo pharmacokinetic and efficacy studies specifically for this compound derivatives are limited in the currently available literature. Preclinical studies in animal models are a critical next step to evaluate the oral bioavailability, plasma stability, tumor accumulation, and anti-tumor efficacy of these compounds.[12][13][14]
Future research directions in the field of this compound derivatives include:
-
Systematic SAR Studies: A comprehensive evaluation of a series of simple amino acid conjugates of dasatinib to establish clear structure-activity relationships.
-
Pharmacokinetic Profiling: In vivo studies in rodent models to determine the pharmacokinetic parameters of this compound derivatives compared to the parent drug.
-
Efficacy in Xenograft Models: Evaluation of the anti-tumor efficacy of this compound derivatives in various cancer xenograft models.
-
Exploration of Di- and Tri-peptide Conjugates: Investigating more complex peptide linkers to further modulate the properties of the prodrugs.
Conclusion
The development of this compound derivatives represents a rational and promising approach to improve upon a highly effective anti-cancer agent. The conjugation of glycine to dasatinib has the potential to enhance its therapeutic properties by improving specificity and enabling controlled release. The synthesis is feasible through standard peptide coupling methodologies, and in vitro evaluation has demonstrated the potential of these derivatives. A fluorescein-conjugated this compound has already proven to be a valuable research tool. Further in vivo studies are warranted to fully elucidate the clinical potential of this class of dasatinib prodrugs. This technical guide provides a foundational understanding for researchers and drug development professionals interested in advancing the development of next-generation tyrosine kinase inhibitors.
References
- 1. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasatinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrier-free prodrug nanoparticles based on dasatinib and cisplatin for efficient antitumor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Gly-Dasatinib: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib (B193332), a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). However, its clinical efficacy can be hampered by its low aqueous solubility and pH-dependent absorption. To address these limitations, prodrug strategies, such as the development of Gly-Dasatinib, an amino acid conjugate, are being explored. This technical guide provides a comprehensive overview of the available data on the solubility and stability of Dasatinib and offers insights into the anticipated properties of this compound. While direct experimental data for this compound is limited, this document leverages existing knowledge of Dasatinib and amino acid prodrugs to provide a scientifically grounded projection of its physicochemical characteristics. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on the optimization of Dasatinib's therapeutic profile.
Introduction to Dasatinib and the Rationale for a Glycine (B1666218) Prodrug
Dasatinib is a small molecule inhibitor targeting multiple tyrosine kinases, most notably BCR-ABL and the Src family kinases.[1] By blocking these key signaling pathways, Dasatinib effectively halts the proliferation of cancer cells. Despite its therapeutic success, Dasatinib is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[2][3] Its aqueous solubility is highly pH-dependent, exhibiting higher solubility in acidic environments, which can lead to variable absorption in patients with differing gastric pH.[2]
The development of a glycine-conjugated prodrug, this compound, aims to overcome these solubility challenges. The addition of a polar amino acid moiety is a well-established strategy to enhance the aqueous solubility of parent drugs. Furthermore, such prodrugs can be designed to be stable at physiological pH and then be enzymatically cleaved in vivo to release the active Dasatinib, potentially leading to improved bioavailability and a more consistent pharmacokinetic profile.
Solubility Profile
Dasatinib Solubility
The solubility of Dasatinib has been extensively studied in various solvents and aqueous media. This data is crucial for understanding its dissolution behavior and for the development of effective formulations.
Table 1: Solubility of Dasatinib in Organic Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~200 | [1] |
| Dimethylformamide (DMF) | ~25 | [4][5] |
| Ethanol | Very poorly soluble | [1] |
| Water | Very poorly soluble (~10 µM) | [1] |
Table 2: pH-Dependent Aqueous Solubility of Dasatinib
| pH | Solubility (mg/mL) | Reference |
| ~1.0 | 49.6 | [6] |
| 3.64 | 3.62 | [6] |
| 3.81 | 1.40 | [6] |
| 7.2 (in 1:1 DMF:PBS) | ~0.5 | [4][5] |
| 6.99 | <0.001 | [6] |
This compound: Inferred Solubility
Stability Profile
Dasatinib Stability
The stability of Dasatinib has been evaluated under various conditions, including storage and forced degradation studies.
Table 3: Stability of Dasatinib under Different Storage Conditions
| Condition | Duration | Stability Outcome | Reference |
| Lyophilized at -20°C | 24 months | Stable | [1] |
| In DMSO solution at -20°C | 3 months | Use within this period to prevent potency loss | [1] |
| Room Temperature | 24 months (for Sprycel® tablets) | Stable | [2] |
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Table 4: Summary of Dasatinib Forced Degradation Studies
| Stress Condition | Degradation Products Observed | Reference |
| Acidic (e.g., 0.1 N HCl) | Two major unknown degradants | |
| Alkaline (e.g., 0.1 N NaOH) | - | |
| Oxidative (e.g., 3% H₂O₂) | N-oxide impurity | |
| Thermal | - | |
| Photolytic | - |
This compound: Inferred Stability
The stability of this compound will be influenced by the lability of the ester bond linking glycine to Dasatinib.
-
Chemical Stability: Ester bonds are susceptible to hydrolysis, particularly at non-neutral pH. It is anticipated that this compound will exhibit pH-dependent stability in aqueous solutions. The rate of hydrolysis is expected to be slower at acidic pH and faster at alkaline pH.
-
Enzymatic Stability: A key feature of amino acid prodrugs is their potential for enzymatic cleavage in vivo. Carboxylesterases, which are abundant in plasma, liver, and the intestine, are likely to hydrolyze the ester linkage of this compound, releasing the active Dasatinib. A study on dasatinib-amino acid conjugates demonstrated that selected compounds were hydrolyzed in the presence of mouse plasma, indicating susceptibility to enzymatic cleavage.[6] This controlled release mechanism is a primary advantage of the prodrug approach.
Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway Inhibited by Dasatinib
Dasatinib exerts its therapeutic effect by inhibiting the BCR-ABL tyrosine kinase, which is a hallmark of chronic myeloid leukemia. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified BCR-ABL signaling pathway inhibited by Dasatinib.
Experimental Workflow for Stability Assessment
A typical workflow for assessing the stability of a compound like this compound is depicted below. This process is essential for determining the shelf-life and appropriate storage conditions.
Caption: General experimental workflow for stability assessment of this compound.
Experimental Protocols
Synthesis of this compound (Conceptual)
While a specific protocol for the synthesis of a simple this compound prodrug is not detailed in the literature, a general approach can be derived from the synthesis of a fluorescein-conjugated dasatinib derivative with a glycine linker.[6]
-
Protection of Glycine: The amino group of glycine is first protected, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.
-
Coupling Reaction: Dasatinib is coupled with Boc-protected glycine using standard peptide coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in an anhydrous solvent like Dimethylformamide (DMF).
-
Deprotection: The Boc protecting group is removed from the glycine moiety, typically using an acid such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid, to yield the final this compound product.
-
Purification: The crude product is purified using techniques like flash column chromatography to obtain the pure this compound.
Solubility Determination (Shake-Flask Method)
-
Preparation of Solutions: Prepare saturated solutions of this compound in various media (e.g., water, phosphate-buffered saline at different pH values).
-
Equilibration: Add an excess amount of the compound to each medium in a sealed flask and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm).
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability-Indicating HPLC Method for this compound (Hypothetical)
A stability-indicating HPLC method is essential to separate the parent drug from its degradation products.
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both this compound and Dasatinib have significant absorbance.
-
Column Temperature: 30°C.
-
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve this compound from its potential degradation products, which can be generated through forced degradation studies.
Conclusion
The development of this compound as a prodrug of Dasatinib holds significant promise for improving the therapeutic index of this important anticancer agent. While direct experimental data on the solubility and stability of this compound are currently lacking, this technical guide provides a robust framework based on the well-characterized properties of Dasatinib and the established principles of amino acid prodrug design. The anticipated enhancement in aqueous solubility and the potential for controlled enzymatic release in vivo make this compound a compelling candidate for further investigation. The experimental protocols outlined herein provide a starting point for the systematic evaluation of its physicochemical and pharmacokinetic properties, which will be critical for its progression through the drug development pipeline.
References
- 1. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Stable Fatty Acid Solvates of Dasatinib, a Tyrosine Kinase Inhibitor: Prediction, Process, and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Gly-Dasatinib as a Precursor for PROTACs: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the use of Gly-Dasatinib as a versatile precursor for the development of Proteolysis Targeting Chimeras (PROTACs). We will cover the underlying principles of PROTAC technology, the rationale for using Dasatinib as a protein-targeting warhead, detailed synthetic and experimental protocols, and the relevant signaling pathways.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] Unlike traditional small-molecule inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[3]
A PROTAC molecule consists of three key components:
-
A "warhead" ligand that binds to the target protein of interest (POI).
-
An E3 ubiquitin ligase-recruiting ligand that engages an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).
-
A chemical linker that covalently connects the two ligands.[4]
The PROTAC works by forming a ternary complex between the target protein and the E3 ligase.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to act catalytically.[2][6]
Dasatinib as a Warhead for Kinase Degradation
Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[7] It effectively inhibits the BCR-ABL fusion protein as well as the SRC family of kinases, including LCK, SRC, YES, and FYN.[8] Its well-characterized binding mode and broad kinase activity make it an excellent "warhead" for developing PROTACs to degrade these key oncogenic drivers. By converting Dasatinib into a degrader, it is possible to eliminate the target kinase entirely, which may offer advantages over simple inhibition by overcoming resistance mechanisms and abrogating non-catalytic scaffolding functions of the target protein.
This compound: A Versatile Precursor for PROTAC Synthesis
The term "this compound" refers to a conjugate of Dasatinib and a glycine (B1666218) molecule. This modification serves a critical role in PROTAC synthesis by introducing a functional handle—a carboxylic acid—that is ideal for linker attachment. The hydroxyethyl (B10761427) group on the piperazine (B1678402) ring of Dasatinib can be esterified with a Boc-protected glycine, and subsequent deprotection reveals a primary amine or, if the glycine's carboxyl group is used, provides a direct point for amide bond formation. This strategy allows for the modular and efficient assembly of PROTAC libraries. A fluorescein-conjugated derivative of Dasatinib has been successfully synthesized using a glycine linker, demonstrating the viability of this approach for creating functionalized Dasatinib molecules.[9]
Quantitative Data on Dasatinib-Based Molecules
The efficacy of PROTACs is typically quantified by their ability to induce degradation (DC50, Dmax) and their anti-proliferative effects (IC50). While specific degradation data for a this compound PROTAC is not yet published, data from other Dasatinib-based PROTACs and inhibition data from Dasatinib-amino acid conjugates provide a valuable benchmark.
Table 1: Degradation and Proliferation Data for Dasatinib-Based PROTACs
| Compound Name | Target(s) | E3 Ligase | DC50 (nM) | Cell Line | IC50 (nM) | Citation(s) |
|---|---|---|---|---|---|---|
| SIAIS178 | BCR-ABL | VHL | 8.5 | K562 | 24.0 | [10] |
| DAS-6-2-2-6-CRBN | c-ABL, BCR-ABL | CRBN | >60% degradation at 1 µM | K562 | 4.4 | [11] |
| SJ11646 | LCK | CRBN | N/A | T-ALL cell lines | Up to 3 orders of magnitude more potent than Dasatinib |[8] |
Table 2: Kinase Inhibition Data for Dasatinib-Amino Acid Conjugates
| Compound Name | Target Kinase | IC50 (nM) | Citation(s) |
|---|---|---|---|
| Dasatinib-L-arginine (Das-R) | Csk | 4.4 | [12][13] |
| Src | <0.25 | [12][13] | |
| Abl | <0.45 | [12][13] | |
| Dasatinib-fluorescein (glycine linker) | Src | 1 | [9] |
| Dasatinib (parent drug) | Csk | ~8.0 | [9] |
| Src | ~0.25 | [9] |
| | Abl | ~0.45 |[9] |
Key Signaling Pathways Targeted by Dasatinib
Dasatinib-based PROTACs are designed to degrade kinases that drive oncogenic signaling, primarily BCR-ABL in CML and LCK in T-cell acute lymphoblastic leukemia (T-ALL).
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[14][15] These pathways promote cell proliferation and survival while inhibiting apoptosis.[16][17] Degrading BCR-ABL with a PROTAC can shut down these signals more comprehensively than inhibition alone.
LCK Signaling Pathway
Lymphocyte-specific protein tyrosine kinase (LCK) is a member of the Src family and a critical component of T-cell receptor (TCR) signaling.[18] In certain leukemias like T-ALL, LCK signaling is constitutively active, promoting cell proliferation and survival.[8] LCK initiates the TCR signaling cascade by phosphorylating immunoreceptor tyrosine-based activation motifs (ITAMs), which leads to the recruitment and activation of ZAP-70 and subsequent downstream signaling through pathways like PI3K/AKT and MAPK.[19][20][21]
Experimental Protocols
This section provides generalized protocols for the synthesis and evaluation of this compound based PROTACs, synthesized from methodologies reported in the literature.
Synthesis of this compound Precursor
This protocol describes the synthesis of a Dasatinib-glycine conjugate, which can then be coupled to a linker-E3 ligand moiety.
-
Boc-Glycine Esterification:
-
Dissolve Dasatinib and Boc-protected glycine (Boc-Gly-OH) in an anhydrous solvent such as DMF.
-
Add coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and Hydroxybenzotriazole (HOBt), along with a base like N-methylmorpholine (NMM).[12][13]
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting Boc-Gly-Dasatinib ester by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-Gly-Dasatinib in a suitable solvent like dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the this compound precursor as a TFA salt.
-
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of a target protein (e.g., BCR-ABL, LCK) in cells treated with a PROTAC.[3][22]
-
Cell Culture and Treatment:
-
Plate cells (e.g., K562 for BCR-ABL, KOPT-K1 for LCK) in 6-well plates and allow them to adhere or stabilize overnight.[8][23]
-
Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[3]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[3]
-
-
Immunoblotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against the target protein (e.g., anti-BCR-ABL, anti-LCK) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3]
-
Cell Viability Assay
This protocol measures the anti-proliferative effect of the PROTAC. The CellTiter-Glo® (CTG) assay, which measures ATP levels as an indicator of metabolic activity, is a common method.[24][25]
-
Cell Seeding:
-
Seed cells in a white, flat-bottom 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.[24]
-
Incubate for 24 hours to allow cells to acclimatize.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound to the respective wells.
-
Incubate the plate for a desired time point, typically 72 hours.[24]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
In Vivo Xenograft Model Protocol
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC in a mouse xenograft model.[26][27]
-
Animal Handling and Tumor Implantation:
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[27]
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.[28]
-
Administer the PROTAC via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[28]
-
-
Efficacy and Tolerability Monitoring:
-
Continue to measure tumor volume throughout the study.
-
Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity.[27]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor samples can be flash-frozen for Western blot analysis to confirm target protein degradation or fixed in formalin for immunohistochemistry.[26]
-
Conclusion and Future Outlook
The use of this compound as a precursor represents a modular and effective strategy for the rapid development of PROTACs targeting key oncogenic kinases. By providing a convenient attachment point for various linkers and E3 ligase ligands, this approach facilitates the systematic optimization of degrader properties. The ability to induce the physical elimination of targets like BCR-ABL and LCK holds immense promise for overcoming drug resistance and achieving more durable therapeutic responses. Future work will likely focus on synthesizing and evaluating a broader library of this compound-derived PROTACs to fine-tune their degradation efficiency, selectivity, and pharmacokinetic properties, ultimately paving the way for new clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatini" by Rakesh Tiwari, Alex Brown et al. [digitalcommons.chapman.edu]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. academic.oup.com [academic.oup.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Characteristics of Glycine-Linked Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib (B193332), a potent tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3][4][5] To enhance its therapeutic profile, modifications to the Dasatinib scaffold have been explored, including the conjugation with amino acids. This guide focuses on the fundamental characteristics of glycine-linked Dasatinib, a modification intended to potentially alter the physicochemical properties and target engagement of the parent drug. While specific data for a simple glycine-Dasatinib conjugate is limited, this document extrapolates from research on a series of Dasatinib-amino acid conjugates to provide a comprehensive overview of its synthesis, mechanism of action, and expected biological activity.
Introduction
Dasatinib exerts its therapeutic effect by inhibiting a range of tyrosine kinases, most notably BCR-ABL and the SRC family of kinases (SRC, LCK, YES, FYN).[3][4][6] It binds to both the active and inactive conformations of the ABL kinase domain, a feature that allows it to overcome resistance to other TKIs like imatinib.[1][4] The conjugation of small molecules like amino acids to Dasatinib is a strategy aimed at improving specificity and exploring new interactions within the ATP-binding pocket of target kinases.[7][8][9][10] Glycine (B1666218), as the simplest amino acid, provides a minimal extension to the Dasatinib molecule, potentially influencing its solubility, cell permeability, and kinase selectivity.
Synthesis of Glycine-Linked Dasatinib
The synthesis of glycine-linked Dasatinib involves the esterification of the hydroxyl group on the hydroxyethylpiperazinyl side chain of Dasatinib with a Boc-protected glycine.[8] The general scheme for the synthesis of Dasatinib-amino acid conjugates is a well-established method.[8]
Experimental Protocol: Synthesis of Glycine-Linked Dasatinib
-
Protection of Glycine: The amino group of glycine is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.
-
Coupling Reaction: Dasatinib is coupled with Boc-protected glycine in an anhydrous solvent such as N,N-Dimethylformamide (DMF). The reaction is facilitated by the use of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt), with N-methylmorpholine (NMM) acting as a base.[8][11]
-
Deprotection: The Boc protecting group is removed from the glycine moiety, typically using an acid such as trifluoroacetic acid (TFA), to yield the final glycine-linked Dasatinib conjugate.
-
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
-
Characterization: The structure of the synthesized conjugate is confirmed using methods like high-resolution mass spectrometry.[11]
Mechanism of Action
Dasatinib and its conjugates function as ATP-competitive inhibitors of tyrosine kinases. The core Dasatinib scaffold binds within the ATP-binding cleft of the kinase domain.[8] The glycine linker is expected to extend from this pocket, potentially forming new interactions with the surrounding residues of the kinase, which could alter the binding affinity and selectivity profile compared to the parent drug.[8]
Signaling Pathways Targeted by Dasatinib
Dasatinib is a multi-targeted kinase inhibitor.[4] The primary targets include the BCR-ABL fusion protein, critical in CML, and the Src family kinases, which are involved in various cellular processes like proliferation, differentiation, and survival.[6][12] Inhibition of these pathways leads to the induction of apoptosis in cancer cells.[13]
References
- 1. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatini" by Rakesh Tiwari, Alex Brown et al. [digitalcommons.chapman.edu]
- 11. "Synthesis and Evaluation of Cyclic Peptide-dasatinib Conjugates as Ant" by Shaban Darwish, Dorna Davani-Davari et al. [digitalcommons.chapman.edu]
- 12. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Developing PROTACs with a Gly-Dasatinib Warhead
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing a glycine-functionalized dasatinib (B193332) warhead. Dasatinib is a potent multi-kinase inhibitor, and its incorporation into a PROTAC enables the targeted degradation of kinases implicated in various diseases, most notably in cancer.[1][2][3][4] This document outlines the synthesis of a Gly-Dasatinib PROTAC, protocols for its biological evaluation, and quantitative data for related dasatinib-based PROTACs to serve as a benchmark.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[5][6][7] A PROTAC consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5][7][8] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][5] This event-driven mechanism allows for the catalytic degradation of target proteins, offering potential advantages over traditional small-molecule inhibitors in terms of potency and duration of effect.[1]
Dasatinib, an FDA-approved kinase inhibitor, serves as a versatile warhead for PROTACs targeting a range of kinases, including BCR-ABL and SRC family kinases like LCK.[1][3][4][9] The development of dasatinib-based PROTACs has shown promise in overcoming resistance to conventional kinase inhibitors and in achieving potent degradation of oncogenic proteins.[1][9][10]
Signaling Pathway and Mechanism of Action
A this compound PROTAC targets specific kinases for degradation, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival. For instance, in T-cell acute lymphoblastic leukemia (T-ALL), LCK is a key therapeutic target.[1][2] A dasatinib-based PROTAC can effectively induce the degradation of LCK, leading to the suppression of the pre-T cell receptor (preTCR) and LCK signaling pathways.[1][11]
References
- 1. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolytic Targeting Chimeras (PROTACs) for Targeting LCK-driven Leukemia (SJ-21-0047) | St. Jude Research [stjude.org]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. lessons-in-protac-design-from-selective-degradation-with-a-promiscuous-warhead - Ask this paper | Bohrium [bohrium.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Gly-Dasatinib Fluorescent Probe: Application Notes and Protocols for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) is a potent, orally active, multi-targeted inhibitor of several crucial oncogenic kinases.[1] It is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2][3][4] Dasatinib's mechanism of action involves the inhibition of multiple tyrosine kinases, with a primary focus on the BCR-ABL fusion protein and the Src family of kinases (SFKs).[2][5][6][7] By binding to the ATP-binding site of these kinases, Dasatinib effectively blocks their activity, leading to the disruption of downstream signaling pathways that promote cancer cell growth and survival.[5][7]
To facilitate the study of Dasatinib's intracellular behavior and its interaction with target kinases, fluorescent probes based on its structure have been developed. This document provides detailed application notes and protocols for the use of a Gly-Dasatinib fluorescent probe, specifically a derivative where Dasatinib is conjugated to a fluorophore via a glycine (B1666218) linker, for cellular imaging applications. This probe allows for the visualization of Dasatinib's localization and the engagement of its target kinases within living and fixed cells.
Mechanism of Action of the this compound Fluorescent Probe
The this compound fluorescent probe is designed to retain the kinase-inhibitory activity of the parent drug while enabling fluorescent visualization. The Dasatinib moiety of the probe binds to the ATP-binding pocket of its target kinases, such as BCR-ABL and Src family kinases.[5][7] The attached fluorophore allows for the detection of the probe's location within the cell using fluorescence microscopy. The glycine linker provides a flexible spacer between the drug and the fluorophore, which can help to maintain the binding affinity of Dasatinib to its targets. A fluorescein-conjugated derivative of Dasatinib tethered by a glycine linker has been shown to retain a high affinity for Src kinase.[8]
Applications
The this compound fluorescent probe is a valuable tool for a variety of cellular imaging applications in cancer research and drug development, including:
-
Studying the subcellular localization of Dasatinib: Visualizing where the drug accumulates within cancer cells.
-
Monitoring drug-target engagement: Observing the interaction of the probe with its target kinases in real-time.[9]
-
High-content screening: Screening for factors that affect the uptake, distribution, or target binding of Dasatinib.
-
Investigating mechanisms of drug resistance: Comparing the localization and target engagement of the probe in drug-sensitive versus drug-resistant cell lines.
-
Visualizing kinase localization: Tracking the localization of target kinases like Src in living cells.[10]
Quantitative Data
The following table summarizes the reported inhibitory concentrations (IC50) for various Dasatinib derivatives. It is important to note that the specific photophysical properties (e.g., excitation/emission wavelengths, quantum yield) will depend on the fluorophore conjugated to the this compound probe. For a fluorescein (B123965) conjugate, the excitation and emission maxima are typically around 494 nm and 521 nm, respectively.
| Compound/Probe | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | Src | <0.25 | [8] |
| Dasatinib | Abl | <0.45 | [8] |
| Dasatinib | Csk | 4.4 | [8] |
| Dasatinib-Fluorescein (with Glycine linker) | Src | 1 | [8] |
| ICG-Dasatinib | GIST-T1 cells | 13.9 | [11] |
| ICG-Dasatinib | GIST-882M cells | 26.6 | [11] |
Signaling Pathway of Dasatinib Targets
Dasatinib primarily targets the BCR-ABL fusion protein and Src family kinases, which are key components of oncogenic signaling pathways that drive cell proliferation and survival.
Caption: Signaling pathways inhibited by the this compound probe.
Experimental Protocols
I. Synthesis of this compound-Fluorophore Conjugate
This protocol describes a general method for synthesizing a this compound probe with a fluorescein fluorophore, based on published methods.[8]
Materials:
-
Dasatinib
-
N-Boc-glycine
-
Fluorescein isothiocyanate (FITC)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Boc-Gly-Dasatinib Synthesis: a. Dissolve Dasatinib and N-Boc-glycine in DMF. b. Add DCC and NHS to the solution and stir at room temperature overnight. c. Purify the product by silica gel chromatography to obtain Boc-Gly-Dasatinib.
-
Deprotection: a. Dissolve the Boc-Gly-Dasatinib in DCM. b. Add TFA to the solution and stir at room temperature for 2 hours. c. Evaporate the solvent to obtain this compound.
-
Conjugation with FITC: a. Dissolve this compound in DMF and add TEA. b. Add FITC to the solution and stir in the dark at room temperature overnight. c. Purify the final product, this compound-Fluorescein, by silica gel chromatography.
II. Cellular Imaging with this compound Fluorescent Probe
This protocol provides a general guideline for staining live or fixed cells with the this compound probe.
Materials:
-
This compound fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (phenol red-free for imaging is recommended)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde or paraformaldehyde (for fixed cell imaging)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets for the chosen fluorophore
Experimental Workflow:
Caption: Workflow for cellular imaging with the this compound probe.
A. Live-Cell Imaging Protocol:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a working solution of the this compound probe by diluting the stock solution in pre-warmed, serum-free, phenol (B47542) red-free cell culture medium. A final concentration in the range of 0.5-5 µM is a good starting point.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer (e.g., phenol red-free medium or PBS).
-
Imaging: Immediately proceed with imaging on a fluorescence microscope equipped with a live-cell imaging chamber.
B. Fixed-Cell Imaging Protocol:
-
Cell Preparation: Culture cells on coverslips as for live-cell imaging.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells with PBS and then incubate with the this compound probe working solution (in PBS) for 1 hour at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides using a mounting medium, optionally containing DAPI for nuclear staining. Image the cells using a fluorescence microscope.
Data Analysis
Image analysis can be performed using software such as ImageJ or CellProfiler. Quantitative analysis may include:
-
Colocalization analysis: To determine the extent to which the probe's signal overlaps with that of specific subcellular markers (e.g., fluorescently tagged organelle proteins).
-
Intensity measurements: To quantify the amount of probe in different cellular compartments or to compare probe uptake between different cell populations.
-
Time-lapse analysis: For live-cell imaging, to track the movement and dynamics of the probe over time.
Probe Mechanism of Action Logic
The utility of the this compound probe is based on its ability to specifically bind to its target kinases within the cell, allowing for their visualization.
Caption: Logical flow of the this compound probe's mechanism.
Troubleshooting
-
High Background Fluorescence:
-
Optimize probe concentration; use the lowest concentration that gives a detectable signal.
-
Increase the number and duration of washing steps.
-
Use phenol red-free imaging medium.
-
-
Weak Signal:
-
Increase probe concentration or incubation time.
-
Check the filter sets on the microscope to ensure they are appropriate for the fluorophore.
-
Ensure the light source is functioning correctly.
-
-
Phototoxicity in Live-Cell Imaging:
-
Reduce laser power and exposure time.
-
Use a more photostable fluorophore if possible.
-
Acquire images at longer intervals.
-
Conclusion
The this compound fluorescent probe represents a powerful tool for visualizing the intracellular behavior of this important anti-cancer drug. The protocols and information provided here offer a comprehensive guide for researchers to effectively utilize this probe in their studies of kinase signaling, drug action, and cancer cell biology. As with any fluorescent probe, optimization of staining conditions for the specific cell type and experimental setup is recommended for achieving the best results.
References
- 1. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 4. Dasatinib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 6. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Visualization of Src Using Dasatinib-BODIPY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indocyanine green-labeled dasatinib as a new fluorescent probe for molecular imaging of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of a Gly-Dasatinib-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete degradation of the target protein, offering potential advantages in overcoming drug resistance and achieving a more profound and lasting biological effect.[3]
A PROTAC is a heterobifunctional molecule composed of three key parts: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] This structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[4][5]
Dasatinib (B193332) is a potent, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6][7] Its primary targets include the BCR-ABL fusion protein and SRC family kinases.[7][8] By using Dasatinib as a warhead, it is possible to create PROTACs that specifically target these clinically validated oncoproteins for degradation.[9][10]
This document provides a detailed protocol for the synthesis of a representative Gly-Dasatinib-based PROTAC, which utilizes a glycine (B1666218) residue as part of a simple linker to connect Dasatinib to a ligand for the Cereblon (CRBN) E3 ligase. It also includes methodologies for the biological evaluation of the resulting PROTAC.
Target Signaling Pathway: BCR-ABL
In CML, the Philadelphia chromosome translocation results in the BCR-ABL fusion gene, which produces a constitutively active tyrosine kinase.[6] This oncogenic kinase drives uncontrolled cell proliferation and survival by activating multiple downstream signaling pathways, including the JAK-STAT and MAPK pathways.[6][11] Dasatinib inhibits the kinase activity of BCR-ABL.[7] A Dasatinib-based PROTAC goes a step further by inducing its complete degradation, thus eliminating the signaling scaffold entirely.
PROTAC Mechanism of Action
The this compound PROTAC operates by co-opting the cellular ubiquitin-proteasome machinery. The Dasatinib portion of the molecule binds to the target kinase (e.g., BCR-ABL), while the E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) recruits the CRBN E3 ligase. This induced proximity within the resulting ternary complex allows the E3 ligase to tag the target protein with a polyubiquitin (B1169507) chain. This chain serves as a signal for the 26S proteasome to recognize and degrade the target protein. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[4][5]
Experimental Protocols
Synthesis of this compound-Pomalidomide PROTAC
This protocol outlines a representative multi-step synthesis. Researchers should perform all reactions under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials and Reagents:
-
Dasatinib
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Pomalidomide
-
Boc-Gly-OH
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN), Dioxane
-
Silica (B1680970) gel for column chromatography
-
Reagents for purification (e.g., HPLC grade solvents)
Step 1: Synthesis of Functionalized Dasatinib Amine This step introduces a protected amine handle onto the Dasatinib core, which is necessary for linker attachment.
-
Dissolve Dasatinib in a mixture of Dioxane and water.
-
Add (Boc)₂O and a base such as sodium bicarbonate.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected Dasatinib derivative.
Step 2: Synthesis of Pomalidomide-Glycine Linker This step attaches the glycine linker to the pomalidomide E3 ligase ligand.
-
Dissolve Pomalidomide, Boc-Gly-OH, HATU, and DIPEA in anhydrous DMF.
-
Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by LC-MS).
-
Dilute the reaction with water and extract the product with Ethyl Acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by column chromatography.
-
Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA to remove the Boc protecting group.
-
Stir for 1-2 hours at room temperature.
-
Remove the solvent under vacuum to yield the Pomalidomide-Glycine linker with a free amine (as a TFA salt). Note: For the final coupling, a version with a terminal carboxylic acid is needed. The synthesis can be adapted by starting with a protected pomalidomide and coupling it to a glycine ester, followed by hydrolysis to reveal the carboxylic acid. For this protocol, we will assume a pre-synthesized Pomalidomide-linker with a terminal carboxylic acid for simplicity of the final step.
Step 3: Final PROTAC Assembly and Purification This is the final coupling step to form the PROTAC molecule.
-
First, deprotect the Boc-protected Dasatinib from Step 1 by dissolving it in a DCM/TFA solution and stirring for 1-2 hours. Remove the solvent under vacuum to obtain the Dasatinib-amine TFA salt.
-
Dissolve the Dasatinib-amine salt, the Pomalidomide-Gly-COOH linker, HATU, and DIPEA in anhydrous DMF.
-
Stir the reaction at room temperature for 6-12 hours, monitoring for the formation of the final product by LC-MS.
-
Once the reaction is complete, purify the crude PROTAC directly using preparative reverse-phase HPLC (Prep-HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Lyophilize the collected fractions to obtain the final this compound-PROTAC as a pure solid (typically a TFA salt).
-
Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.
Biological Evaluation Protocols
a) Cell Culture
-
Culture human CML K562 cells, which endogenously express the BCR-ABL oncoprotein, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
b) Western Blotting for Protein Degradation
-
Objective : To quantify the degradation of the target protein (BCR-ABL) following PROTAC treatment.
-
Seed K562 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL.
-
Treat the cells with varying concentrations of the this compound-PROTAC (e.g., 0.1 nM to 1000 nM), Dasatinib (as a non-degrading control), and a vehicle control (e.g., 0.1% DMSO) for a set time period (e.g., 24 hours).[9]
-
Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against ABL and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein levels to the loading control. The DC₅₀ (concentration at which 50% degradation occurs) can be calculated from the dose-response curve.
c) Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Objective : To assess the anti-proliferative effect of the PROTAC.
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Add serial dilutions of the PROTAC, Dasatinib, and vehicle control to the wells.
-
Incubate the plate for 48-72 hours.[3]
-
Add MTT reagent or CellTiter-Glo reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.
Data Presentation: Quantitative Analysis of Dasatinib-Based PROTACs
The efficacy of PROTACs is assessed by their ability to induce degradation (DC₅₀) and inhibit cell proliferation (IC₅₀). The tables below summarize representative data for various Dasatinib-based PROTACs from published literature, illustrating their potency against target kinases.
Table 1: In Vitro Degradation and Proliferation Inhibition Data for Dasatinib-Based PROTACs Data is compiled from various sources for illustrative purposes and specific values depend on the exact chemical structure and cell line used.
| Compound | E3 Ligase Recruited | Target Protein | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Reference |
| Dasatinib | N/A (Inhibitor) | BCR-ABL | K562 | N/A | 0.1 - 6.4 | [3][12] |
| DAS-6-2-2-6-CRBN | CRBN | BCR-ABL | K562 | >60% at 1µM | 3.4 - 4.4 | [12][13] |
| SIAIS178 | VHL | BCR-ABL | K562 | 8.5 | 24.0 | [12] |
| Arg-PEG1-Dasa | N-end rule E3s | BCR-ABL | K562 | ~1-10 (Maximal) | 0.36 | [3] |
| SJ11646 (Compound 2a) | CRBN | LCK | KOPT-K1 | <100 (Maximal) | 0.083 | [9] |
| Azo-PROTAC-4C | CRBN | BCR-ABL | K562 | N/A | 68.0 | [14] |
Table 2: Kinase Binding Affinity Binding affinity of the warhead is crucial for PROTAC efficacy but does not always correlate directly with degradation potency.
| Compound | Target Kinase | Assay Type | IC₅₀ or Kd (nM) | Reference |
| Dasatinib | Abl | Kinase Assay | <0.78 | [15] |
| Dasatinib | Src | Kinase Assay | <0.37 | [15] |
| Dasatinib | LCK | Dissociation Constant | 7 | [9] |
| Dasatinib-L-arginine (Das-R) | Abl | Kinase Assay | <0.45 | [15] |
| Dasatinib-L-arginine (Das-R) | Src | Kinase Assay | <0.25 | [15] |
Conclusion
This document provides a foundational protocol for the synthesis and evaluation of a this compound-based PROTAC. The synthetic strategy is modular, allowing for variations in the linker and E3 ligase ligand to optimize degradation potency and selectivity.[10][12] The biological assays described are essential for characterizing the PROTAC's efficacy in degrading target oncoproteins like BCR-ABL and for assessing its therapeutic potential. By following these detailed methodologies, researchers can effectively develop and test novel Dasatinib-based degraders for applications in oncology and beyond.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gly-Dasatinib in Leukemia Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Gly-Dasatinib is a glycine-conjugated derivative of Dasatinib (B193332), a potent second-generation tyrosine kinase inhibitor (TKI). Dasatinib has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), including cases resistant or intolerant to imatinib[1][2][3][4]. As a derivative, this compound is hypothesized to exhibit a similar mechanism of action to Dasatinib, primarily through the inhibition of the BCR-ABL fusion protein and the SRC family of kinases[5][6]. This document provides detailed application notes and experimental protocols for the use of this compound in leukemia cell line research, based on the established activities of its parent compound, Dasatinib.
Note: The experimental data and protocols provided herein are based on published research on Dasatinib. Researchers should optimize these protocols for their specific experimental conditions and cell lines when using this compound.
Mechanism of Action
Dasatinib, and by extension this compound, functions as a multi-targeted tyrosine kinase inhibitor. Its primary targets in leukemia are:
-
BCR-ABL Kinase: In CML and Ph+ ALL, the constitutively active BCR-ABL tyrosine kinase drives uncontrolled cell proliferation and survival. Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, effectively inhibiting its activity and downstream signaling pathways[7][8][9].
-
SRC Family Kinases (SFKs): Dasatinib is a potent inhibitor of SFKs, including SRC, LCK, HCK, YES, FYN, FGR, BLK, LYN, and FRK[7][9]. SFKs are involved in various cellular processes, including proliferation, survival, and migration.
-
Other Kinases: Dasatinib also inhibits other kinases such as c-KIT, ephrin (EPH) receptor A2, and platelet-derived growth factor receptor (PDGFR)β[5][6].
The inhibition of these kinases by this compound is expected to lead to the induction of apoptosis and inhibition of proliferation in sensitive leukemia cell lines.
Data Presentation
Table 1: In Vitro Activity of Dasatinib Against Various Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 / GI50 (nM) | Assay Type | Reference |
| K562 | Chronic Myeloid Leukemia (CML) | 0.125 ± 0.017 | Cell Proliferation | [10] |
| Mo7e-KitD816H | Myeloid Leukemia | 5 | Growth Inhibition (MTT) | [11] |
| Flt3ITD+ cell lines | Myeloid Leukemia | 3000 - 6000 | Growth Inhibition (Trypan Blue/MTT) | [11] |
| Primary AML blasts | Acute Myeloid Leukemia (AML) | < 1000 | Growth Inhibition | [11] |
Note: IC50/GI50 values can vary depending on the specific assay conditions and cell line passage number.
Table 2: Apoptotic Effects of Dasatinib on Leukemia Cells
| Cell Type | Treatment | Apoptotic Cells (%) | Assay | Reference |
| Sensitive CLL Samples | 180 nM Dasatinib (24h) | 17.71 | Annexin V Staining | [12] |
| Resistant CLL Samples | 180 nM Dasatinib (24h) | 1.84 | Annexin V Staining | [12] |
| CLL/CML Patient Cells | Dasatinib (in vitro) | 38.19 (vs. 21.99 control) | Annexin V Staining | [12] |
Mandatory Visualizations
Caption: this compound inhibits BCR-ABL and SFKs, blocking downstream pro-survival pathways.
Caption: Workflow for determining this compound's effect on leukemia cell viability.
Caption: Workflow for assessing apoptosis induction by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits the metabolic activity of leukemia cell lines by 50% (IC50).
Materials:
-
Leukemia cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator[1][14].
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted drug to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader[13].
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Leukemia cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL and treat with the desired concentration of this compound for the desired time period (e.g., 24 hours)[12][15]. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[16].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blotting for Phosphorylated Proteins (e.g., p-BCR-ABL)
This protocol is for detecting the phosphorylation status of key signaling proteins, such as BCR-ABL, in response to this compound treatment.
Materials:
-
Leukemia cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE[17].
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[17].
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[17].
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-BCR-ABL) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-BCR-ABL) and a loading control (e.g., anti-β-actin) to normalize the data.
References
- 1. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. bloodcancerunited.org [bloodcancerunited.org]
- 5. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
Troubleshooting & Optimization
troubleshooting Gly-Dasatinib synthesis reactions
Welcome to the technical support center for the synthesis of Gly-Dasatinib. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a smooth and successful synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through a two-step process. The first step involves the coupling of Dasatinib with N-Boc-protected glycine (B1666218) (Boc-Gly-OH) using a peptide coupling agent. The second step is the removal of the Boc (tert-butyloxycarbonyl) protecting group to yield the final this compound product.
Q2: Which coupling agents are recommended for the synthesis?
A2: Standard peptide coupling reagents are effective for this synthesis. The combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) is a commonly used and effective choice.[1] Another option is the use of dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like OxymaPure.
Q3: What are the typical yields and purity for this compound synthesis?
A3: For the synthesis of Dasatinib-amino acid conjugates, yields can range from 20% to 84%. The purity of the final products, as confirmed by reverse-phase analytical HPLC, is expected to be ≥95%.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low Yield in the Coupling Reaction
Problem: The yield of the Boc-Gly-Dasatinib intermediate is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Presence of Moisture | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inefficient Coupling Agent Activation | Prepare fresh solutions of coupling agents. Ensure the correct stoichiometry of EDC and HOBt is used. |
| Steric Hindrance | While glycine is not sterically hindered, ensure that the Dasatinib starting material is fully dissolved and accessible for the reaction. |
| Incorrect pH | The pH of the reaction mixture can be critical. The use of a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) is recommended to maintain optimal pH.[1] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time. For some Dasatinib analogs, reaction times of 24-72 hours have been reported to improve yields. |
Incomplete Boc Deprotection
Problem: The final this compound product is contaminated with the Boc-protected intermediate.
| Possible Cause | Suggested Solution |
| Insufficient Acid | Ensure a sufficient excess of the deprotecting acid (e.g., trifluoroacetic acid (TFA) or p-toluenesulfonic acid (pTsOH)) is used.[1] |
| Short Reaction Time | Monitor the deprotection reaction by TLC or LC-MS to ensure it goes to completion. Extend the reaction time if necessary. |
| Scavenger Interference | If scavengers are used to trap the tert-butyl cation, ensure they do not interfere with the deprotection agent. |
Purification Challenges
Problem: Difficulty in isolating pure this compound from the reaction mixture.
| Possible Cause | Suggested Solution |
| Presence of N-acylurea Byproduct | This is a common side product when using carbodiimide (B86325) coupling agents. It can often be removed by a carefully optimized aqueous workup or by flash column chromatography. |
| Unreacted Starting Materials | Optimize the stoichiometry of the reactants in the coupling step to minimize unreacted Dasatinib or Boc-Gly-OH. |
| Formation of Side Products | Minimize side reactions by maintaining a low reaction temperature during the coupling step and ensuring an inert atmosphere. |
| Inadequate Chromatographic Separation | Develop a suitable HPLC or flash chromatography method. For Dasatinib and its analogs, a C18 column with a mobile phase gradient of acetonitrile (B52724) and a phosphate (B84403) buffer is often effective. UV detection at around 315 nm is typically used. |
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| Yield of Dasatinib-Amino Acid Conjugates | 20% - 84% | [1] |
| Purity of Final Product (by HPLC) | ≥95% | [1] |
Experimental Protocols
EDC/HOBt Coupling of Boc-Glycine to Dasatinib
Materials:
-
Dasatinib
-
Boc-Gly-OH
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
NMM (N-methylmorpholine) or DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Dasatinib and Boc-Gly-OH (typically 1.1-1.5 equivalents) in anhydrous DMF.
-
Add HOBt (1.1-1.5 equivalents) and NMM or DIPEA (2-3 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.1-1.5 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 2-4 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Dasatinib.
Boc Deprotection of Boc-Gly-Dasatinib
Materials:
-
Crude Boc-Gly-Dasatinib
-
p-Toluenesulfonic acid (pTsOH) or Trifluoroacetic acid (TFA)
-
Acetonitrile or Dichloromethane (DCM)
Procedure using pTsOH:
-
Dissolve the crude Boc-Gly-Dasatinib in acetonitrile.
-
Add p-toluenesulfonic acid (pTsOH) (typically 1.2-2 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the this compound product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography or preparative HPLC.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Dasatinib Signaling Pathway Inhibition
Caption: Simplified signaling pathways inhibited by Dasatinib.
References
Technical Support Center: Optimizing Gly-Dasatinib Concentration in Cell Assays
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Gly-Dasatinib. The information is designed to address specific issues that may be encountered during cell-based experiments.
Disclaimer: Scientific literature predominantly focuses on the parent compound, Dasatinib. This guide is based on the extensive data available for Dasatinib, as its derivatives, conjugates (like this compound), and major metabolites are expected to share primary mechanisms of action and kinase inhibition profiles. The principles and protocols outlined here are considered highly applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets? A1: this compound is a derivative of Dasatinib. Dasatinib itself is a potent, multi-targeted tyrosine kinase inhibitor. Its primary targets include the BCR-ABL fusion protein and the SRC family of kinases (SRC, LCK, YES, FYN).[1][2][3] It also demonstrates significant activity against other kinases such as c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ) at nanomolar concentrations.[1][3][4] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, which contributes to its effectiveness in cases of resistance to other inhibitors like imatinib.[1][4]
Q2: How should I prepare and store a stock solution of this compound? A2: It is recommended to prepare a high-concentration stock solution, for example, 5 or 10 mM, in 100% DMSO.[5][6][7] To maintain stability and prevent loss of potency, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5][6][7] When stored as a lyophilized powder, the compound is stable for up to 24 months at -20°C.[6][8] Once in solution, it is best to use it within 3 months.[6][8]
Q3: What is a typical concentration range to start with for a cell viability assay? A3: A typical starting range for a dose-response experiment is from 0.1 nM to 10 µM.[1] This broad range helps to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on initial results, you can perform subsequent experiments with a narrower concentration range around the estimated IC50.[5] For many sensitive cell lines, Dasatinib is potent in the low nanomolar to sub-micromolar range.[9][10]
Q4: I'm observing precipitation of the compound in my cell culture medium. What can I do? A4: Precipitation in aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. To prevent this, avoid diluting a highly concentrated DMSO stock directly into the culture medium. Instead, perform intermediate serial dilutions in DMSO first, before the final dilution into your aqueous medium.[5] It is also crucial to ensure the final concentration of DMSO in the cell culture is kept low, typically below 0.1% to 0.5%, to avoid solvent-induced toxicity.[5][11]
Q5: Why might the IC50 value from my cell-based assay be different from a biochemical kinase assay? A5: Discrepancies between biochemical and cellular assay results are common. This can be attributed to several factors, including the compound's cell permeability, the presence of drug efflux pumps (like ABCB1 and ABCG2) that actively remove the drug from the cell, and high intracellular concentrations of ATP, which can compete with ATP-competitive inhibitors like Dasatinib.[2] Furthermore, the conformation and interactions of the target kinase within the complex cellular environment can differ from the isolated enzyme used in biochemical assays.[2]
Dasatinib Signaling and Inhibition Profile
Caption: Primary on-targets of Dasatinib, including BCR-ABL and SRC family kinases.
Quantitative Data
Table 1: IC50 Values of Dasatinib in Various Cancer Cell Lines This table summarizes the reported half-maximal inhibitory concentration (IC50) values, indicating the concentration of Dasatinib required to inhibit the growth of various cancer cell lines by 50%.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Mo7e-KitD816H | Myeloid Leukemia | 5 | [9] |
| K562 | Chronic Myeloid Leukemia | ~30 | [12] |
| HT144 | Melanoma | >5000 | [1] |
| A375 | Melanoma | 100-200 | [1] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 5.5 - 200 | [1] |
| DU145 | Prostate Cancer | >1000 | [1] |
| U87 | Glioblastoma | >1000 | [1] |
Note: IC50 values can vary based on experimental conditions such as incubation time and the specific viability assay used.
Table 2: Selectivity Profile of Dasatinib This table shows the potency of Dasatinib against its primary targets and selected off-target kinases.
| Kinase Target Family | Specific Kinase | Potency (IC50/Ki in nM) | Target Type |
| ABL | ABL1, BCR-ABL | < 1 - 3 | On-Target |
| SRC Family | SRC, LCK, LYN, FYN, YES | 0.5 - < 5 | On-Target |
| Receptor Tyrosine Kinases | c-KIT | 5 - 15 | On-Target |
| PDGFRβ | 15 - 30 | On-Target | |
| EPHA2 | ~20 | On-Target | |
| Other Kinases | p38α (MAPK14) | ~30 | Off-Target |
| Flt3 (mutant) | ~1000 | Off-Target |
Note: Potency values are approximate and compiled from multiple sources.[13]
Troubleshooting Guide
This section addresses common problems encountered during cell-based assays with this compound.
Issue 1: Excessive Cell Death or Cytotoxicity, Even at Low Concentrations
| Potential Cause | Recommended Solution & Action Steps |
| High Cell Line Sensitivity | Some cell lines are inherently more sensitive to SRC/ABL inhibition. Action: 1. Research the known sensitivity of your cell line.[11] 2. Perform a broad dose-response curve (e.g., 0.01 nM to 10 µM) to accurately determine the IC50. 3. For long-term studies, use concentrations at or below the IC50 to minimize acute cytotoxicity.[11] |
| Solvent Toxicity | The vehicle used to dissolve the compound (typically DMSO) can be toxic to cells at higher concentrations. Action: 1. Ensure the final concentration of DMSO in the culture medium is non-toxic, typically <0.1%.[11] 2. Always include a vehicle-only control (cells treated with the same final concentration of DMSO without the drug) in all experiments.[1][11] |
| Suboptimal Cell Health | Cells that are unhealthy, confluent, or have a high passage number may respond inconsistently to treatment. Action: 1. Ensure cells are in the logarithmic growth phase with high viability (>95%) before starting the experiment.[11] 2. Use cells within a consistent, low passage number range.[5] |
Issue 2: Lack of Expected Biological Effect
| Potential Cause | Recommended Solution & Action Steps |
| Concentration Too Low | The concentration used may be insufficient to inhibit the target kinase in your specific cell line. Action: 1. Confirm the IC50 in your cell line with a viability assay. 2. Increase the concentration range in your experiment. 3. Validate target engagement directly using Western blotting to check for reduced phosphorylation of a downstream substrate (e.g., p-CrkL for BCR-ABL or p-SRC for SRC).[14] |
| Compound Instability | The compound may be unstable in the cell culture medium over the course of a long incubation period. Action: 1. For long-term experiments, replenish the medium containing the fresh compound every 2-3 days to maintain a consistent concentration.[11] 2. Prepare working solutions fresh for each experiment from a frozen stock.[5][7] |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance mechanisms. Action: 1. Check for mutations in the target kinase (e.g., T315I in BCR-ABL) that confer resistance.[15] 2. Investigate the expression of drug efflux pumps (e.g., ABCB1, ABCG2), which can reduce the intracellular drug concentration.[2] 3. Consider using a different cell line known to be sensitive. |
Issue 3: Inconsistent or Variable Results Between Experiments
| Potential Cause | Recommended Solution & Action Steps |
| Assay Variability | Minor deviations in protocol can lead to significant variability. Action: 1. Standardize all protocols, including cell seeding density, incubation times, and reagent volumes.[5] 2. To avoid "edge effects" in multi-well plates, do not use the outer wells for experimental samples; instead, fill them with medium.[5] |
| Reagent Preparation | Repeated freeze-thaw cycles of stock solutions can degrade the compound. Action: 1. Aliquot stock solutions into single-use volumes upon initial preparation.[6][7] 2. Prepare fresh serial dilutions for each experiment. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift, altering the cellular response to drugs. Action: 1. Maintain a consistent and low passage number for all experiments.[5] 2. Periodically restart cultures from a frozen, low-passage stock. |
Workflow for Optimizing Experimental Concentration
Caption: A typical workflow for determining the optimal this compound concentration.
Experimental Protocols
Protocol 1: Cell Proliferation / Viability Assay (MTT/MTS)
This protocol describes a colorimetric assay to measure cell viability in response to this compound treatment and determine its IC50.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or MTS reagent
-
DMSO (for MTT assay solubilization step)
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.[1][15]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A common approach is a 10-point, 3-fold dilution series starting from 10 µM.[13] Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include wells with a vehicle control (e.g., 0.1% DMSO).[1][2]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[1][2]
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.[1][2]
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.[1][15] If using MTT, a solubilization step is required: carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Data Acquisition: Read the absorbance on a plate reader. The wavelength is typically 490 nm for MTS and 570 nm for MTT.[15][16]
-
Data Analysis: Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.[13]
Protocol 2: Western Blotting for Phosphorylated Kinase Targets
This protocol is used to confirm that this compound is inhibiting its intended target within the cell by measuring the phosphorylation status of the target or its downstream substrates.
Materials:
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Phospho-SRC, anti-Total-SRC)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 100 nM) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).[1]
-
Cell Lysis: Wash the cells twice with ice-cold PBS, then add lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1]
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel to separate proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.[15][17]
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated target overnight at 4°C.[1][16] Wash the membrane three times with TBST.
-
Detection: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.[1][2]
-
Analysis: Analyze the band intensities. The results are typically expressed as a ratio of the phosphorylated protein to the total protein to account for any differences in protein loading.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Gly-Dasatinib Linker Cleavage Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gly-Dasatinib antibody-drug conjugates (ADCs). It addresses common challenges related to the cleavage of the glycine-containing linker, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during this compound linker cleavage experiments.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| 1. Inconsistent or low payload release in in vitro cleavage assays. | - Inactive Enzyme: The protease (e.g., Cathepsin B) may have lost activity due to improper storage or handling. - Incorrect Buffer Conditions: The pH or composition of the assay buffer may not be optimal for enzyme activity. The optimal pH for Cathepsin B is typically acidic (pH 5.0-6.0).[1] - Substrate Instability: The this compound conjugate may be degrading or precipitating in the assay buffer. | - Enzyme Activity Check: Confirm enzyme activity using a known positive control substrate.[1] - Buffer Optimization: Ensure the assay buffer is within the optimal pH range for the specific protease.[1] Prepare fresh buffer for each experiment. - Fresh Substrate Preparation: Prepare this compound ADC solutions fresh for each experiment and store stock solutions protected from light.[1] |
| 2. Premature cleavage of the this compound linker in plasma stability assays. | - Susceptibility to Plasma Proteases: The linker may be cleaved by plasma enzymes other than the target lysosomal proteases. For example, some peptide linkers are susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma or human neutrophil elastase.[2] - Linker Hydrophobicity: Highly hydrophobic payloads can promote ADC aggregation, leading to faster clearance and potentially increased non-specific uptake and degradation.[3][4][5] | - Enzyme Inhibitor Studies: Include broad-spectrum protease inhibitors in a control sample to identify if enzymatic degradation is occurring. - Linker Modification: Consider linker modifications to enhance stability, such as incorporating a glutamic acid residue at the P3 position, which has been shown to improve stability in mouse plasma.[6] - Hydrophilicity Enhancement: If Dasatinib's hydrophobicity is a concern, consider incorporating hydrophilic spacers (e.g., PEG) into the linker design to reduce aggregation.[7] |
| 3. Difficulty in quantifying the released Dasatinib. | - Low Release Levels: The amount of released drug may be below the detection limit of the analytical method. - Matrix Effects: Components in the assay buffer or plasma may interfere with the detection of Dasatinib. | - Increase Incubation Time/Enzyme Concentration: Optimize the assay conditions to increase the amount of released payload.[1] - Method Optimization (HPLC/MS): Develop a sensitive and specific HPLC or LC-MS/MS method for Dasatinib quantification. This includes optimizing the mobile phase, gradient, and mass spectrometry parameters. Use a standard curve of free Dasatinib for accurate quantification.[8] - Sample Preparation: Incorporate a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove larger molecules before analysis.[8] |
| 4. Off-target toxicity observed in vivo. | - Premature Payload Release: As discussed, premature cleavage in circulation can lead to systemic exposure to the cytotoxic payload.[9] - Non-specific Uptake: The ADC may be taken up by non-target cells, leading to the release of Dasatinib in healthy tissues. | - Linker Stability Assessment: Conduct thorough in vitro plasma stability studies in different species (e.g., mouse, rat, human) to assess linker stability. The GGFG linker, for instance, has shown good stability in mouse, rat, and human plasma.[6][10] - Tandem Cleavage Linkers: Explore more advanced linker designs, such as tandem-cleavage linkers that require two sequential enzymatic steps for payload release, which can significantly improve in vivo stability.[9] |
Quantitative Data on Peptide Linker Cleavage
The following table summarizes kinetic parameters for the cleavage of various peptide linkers by Cathepsin B, a key lysosomal protease involved in the cleavage of many ADC linkers. While specific data for a this compound linker is not publicly available, these values for similar peptide linkers provide a useful benchmark for comparison.
| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit | Cathepsin B | - | - | High | [11] |
| Val-Ala | Cathepsin B | - | - | Cleaved at ~half the rate of Val-Cit | [11] |
| Phe-Lys | Cathepsin B | - | - | Cleaved ~30-fold faster than Val-Cit | [11] |
| GGFG | Cathepsin B | - | - | Minimal activity | [12] |
| GGFG | Cathepsin L | - | - | High activity | [12] |
Note: "-" indicates that specific values were not provided in the cited sources, but the relative cleavage efficiency was described. The tetrapeptide Gly-Gly-Phe-Gly (GGFG) has demonstrated good stability in mouse, rat, or human plasma, with only 1-2% payload release over 21 days.[6][10]
Key Experimental Protocols
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol outlines a typical experiment to quantify the release of Dasatinib from a this compound ADC in the presence of purified Cathepsin B.
Objective: To determine the rate of Dasatinib release from a this compound ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
This compound ADC
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching Solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
HPLC system with a suitable reverse-phase column
-
Dasatinib standard for calibration curve
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store at 4°C.
-
Activate Cathepsin B according to the manufacturer's instructions. A typical final concentration is in the nanomolar range (e.g., 20 nM).[8]
-
Prepare a stock solution of the this compound ADC in a suitable solvent and dilute to the final desired concentration (e.g., 1 µM) in Assay Buffer.[8]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound ADC solution with the pre-warmed Assay Buffer.
-
Initiate the reaction by adding the activated Cathepsin B solution.
-
Incubate the reaction at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[8]
-
-
Reaction Quenching:
-
Immediately stop the enzymatic reaction by adding an equal volume of the Quenching Solution to the aliquot.[11]
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to pellet precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Use a suitable gradient of mobile phases (e.g., water and acetonitrile, both with 0.1% formic acid) to separate the released Dasatinib from the ADC and other components.
-
-
Quantification:
-
The amount of released Dasatinib is quantified by integrating the peak area and comparing it to a standard curve generated with free Dasatinib.
-
The rate of cleavage is determined by plotting the concentration of released Dasatinib over time.[8]
-
Plasma Stability Assay
Objective: To evaluate the stability of the this compound linker in plasma from different species.
Materials:
-
This compound ADC
-
Freshly prepared plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the this compound ADC in plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the plasma/ADC mixture.
-
-
ADC Capture:
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
-
Analysis:
-
Wash the captured ADC to remove plasma proteins.
-
Analyze the intact ADC or the released payload using LC-MS/MS to determine the extent of linker cleavage over time.
-
Visualizations
Caption: General mechanism of a this compound ADC with enzymatic linker cleavage.
Caption: Experimental workflow for in vitro enzymatic cleavage assay.
Caption: Troubleshooting logic for premature linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impact-of-payload-hydrophobicity-on-the-stability-of-antibody-drug-conjugates - Ask this paper | Bohrium [bohrium.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. iphasebiosci.com [iphasebiosci.com]
Technical Support Center: Gly-Dasatinib Off-Target Effects
Welcome to the technical support center for Gly-Dasatinib. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the off-target effects of this compound and its parent compound, Dasatinib (B193332), in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Dasatinib?
This compound is understood to be a derivative or metabolite of Dasatinib, such as Hydroxymethyl Dasatinib. Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor (TKI) used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] In the body, Dasatinib is primarily metabolized by the CYP3A4 enzyme into pharmacologically active forms, with Hydroxymethyl Dasatinib being a significant metabolite.[1][2] For experimental purposes, the on-target and off-target profile of Dasatinib is crucial for predicting the effects of its metabolites.[2]
Q2: What are the primary on-target and off-target cellular kinases of Dasatinib?
Dasatinib was designed as a dual inhibitor of BCR-ABL and SRC family kinases (SFKs).[3][4] However, kinome-wide screening has revealed that it inhibits a broad range of kinases with varying potency. This multi-targeted nature is responsible for both its therapeutic efficacy and its off-target effects.[2]
-
Primary On-Targets (High Potency): BCR-ABL, SRC family kinases (SRC, LCK, LYN, YES, FYN), c-KIT, and PDGFRβ.[2][5]
-
Key Off-Targets (Inhibited at higher concentrations): Ephrin (EPH) receptors, MAPK, STAT5 signaling, and the receptor tyrosine kinase DDR1.[3][5][6][7]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is critical for accurately interpreting experimental results. The primary strategy is to use the lowest effective concentration that inhibits the primary target without significantly affecting other kinases.
-
Determine the IC50/GI50: Perform a dose-response experiment with your specific cell line to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50). Dasatinib typically inhibits its primary targets in the low nanomolar range (e.g., 1-10 nM), while significant off-target inhibition often requires higher concentrations (e.g., >100 nM to the micromolar range).[2][4]
-
Use Rigorous Controls: Employ proper controls to differentiate on-target from off-target effects.[2]
-
Alternative Inhibitor: Use a structurally different inhibitor for the same primary target. A similar phenotype suggests an on-target effect.[2]
-
Genetic Controls: If possible, use siRNA, shRNA, or CRISPR to knock down or knock out the intended target to see if it mimics the inhibitor's effect.[2]
-
Inactive Analog: Use a structurally similar but biologically inactive molecule as a negative control.[2]
-
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound/Dasatinib.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experimental batches. | Compound Instability/Solubility: Dasatinib has pH-dependent solubility and can precipitate in aqueous buffers.[1][8] | 1. Ensure the compound is fully dissolved in a stock solution (e.g., DMSO) before diluting into media.[8]2. Avoid repeated freeze-thaw cycles of stock solutions.[8]3. Standardize experimental parameters like cell density and passage number.[1] |
| Cell Line Integrity: High-passage number cells can have altered signaling. Mycoplasma contamination can affect drug response. | 1. Use low-passage, authenticated cell lines.[1]2. Regularly test for mycoplasma contamination. | |
| Unexpected changes in cell morphology or adhesion. | Inhibition of SRC Family Kinases (SFKs): SFKs are critical for regulating the cytoskeleton and focal adhesions.[9] | 1. Document morphological changes using microscopy.2. Perform immunofluorescence for focal adhesion proteins (e.g., vinculin, paxillin) to observe localization changes.[9] |
| Paradoxical activation of a signaling pathway. | Complex Feedback Loops: Inhibiting one node in a signaling network can sometimes lead to the compensatory activation of another pathway. | 1. Broaden your analysis to include key related signaling pathways (e.g., MAPK, AKT).2. Perform a time-course experiment to understand the dynamics of pathway activation and inhibition. |
| High cytotoxicity observed even at low concentrations. | High Cell Line Sensitivity: The cell line may be exceptionally sensitive to the inhibition of one of Dasatinib's targets. | 1. Perform a thorough dose-response curve starting from sub-nanomolar concentrations.2. Verify target engagement at the cytotoxic concentration using Western blot to confirm it's not a non-specific toxicity effect.[2] |
Data Presentation: Kinase Selectivity Profile
The following table summarizes the inhibitory potency of Dasatinib against key on-target and selected off-target kinases. Use this data to help select concentrations that maximize on-target specificity. Lower Kd/IC50 values indicate higher potency.
| Kinase | Type | Potency (Kd or IC50) | Reference |
| ABL1 | On-Target | <1 nM | [2][10] |
| SRC | On-Target | <1 nM | [2][10] |
| LCK | On-Target | <1 nM | [2][5] |
| LYN | On-Target | <1 nM | [2] |
| YES | On-Target | <1 nM | [2][5] |
| c-KIT | On-Target | ~5 nM | [2][5] |
| PDGFRβ | On-Target | ~28 nM | [2][5] |
| DDR1 | Off-Target | ~30 nM | [6][11] |
| EphA2 | Off-Target | ~30 nM | [5] |
| p38α (MAPK14) | Off-Target | ~60 nM | [6] |
| NQO2 | Off-Target | >100 µM | [6] |
Note: Potency values can vary between different assay formats and experimental conditions.
Mandatory Visualizations
Caption: Key on-target and off-target signaling pathways inhibited by Dasatinib.
Caption: Troubleshooting workflow for investigating unexpected experimental results.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein Analysis
This protocol is used to verify target engagement by measuring the phosphorylation status of a target kinase or its downstream substrate.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., K-562) at a density that will achieve ~80% confluency at the time of lysis.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound and controls (e.g., vehicle, positive control Dasatinib) for the specified duration (e.g., 1-4 hours).[12][13]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-Phospho-SRC Tyr416) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).[9]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C and 5% CO2.[2]
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the drug concentration and use non-linear regression to calculate the GI50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Gly-Dasatinib-based PROTACs
Welcome to the technical support center for Gly-Dasatinib-based PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of these targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: What are this compound-based PROTACs and what is their mechanism of action?
A1: this compound-based Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to selectively eliminate specific proteins from the cell. They consist of three key components: a "warhead" based on the kinase inhibitor Dasatinib that binds to the target protein (e.g., BCR-ABL, LCK, c-Src), a linker which often incorporates a flexible glycine-like element ("Gly"), and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.[1][2][3]
Q2: What are the common mechanisms of resistance to this compound-based PROTACs?
A2: Resistance to this compound-based PROTACs can arise from several factors:
-
Target Protein Mutations: Mutations in the Dasatinib binding site of the target protein can prevent the PROTAC from engaging its target. A well-known example is the T315I "gatekeeper" mutation in BCR-ABL.[3]
-
E3 Ligase Downregulation or Mutation: Reduced expression or mutations in the recruited E3 ligase (e.g., CRBN) can impair the formation of a productive ternary complex, thereby preventing target degradation.[4][5]
-
Impaired Ternary Complex Formation: The linker length and composition are critical. An suboptimal linker can lead to sterically hindered or unstable ternary complexes (Target Protein-PROTAC-E3 Ligase), which are inefficient at promoting ubiquitination.[6]
-
Poor Cellular Permeability: Due to their larger size and molecular weight, PROTACs may have difficulty crossing the cell membrane to reach their intracellular targets.[2][7]
Q3: How can I overcome resistance to my this compound-based PROTAC?
A3: Several strategies can be employed to overcome resistance:
-
Modify the "Warhead": For target-based resistance, switching to a different warhead that can bind to the mutated target may be effective. For instance, ponatinib-based PROTACs have been developed to target the T315I mutation in BCR-ABL.[8]
-
Recruit a Different E3 Ligase: If resistance is due to issues with the E3 ligase, using a PROTAC that recruits an alternative E3 ligase (e.g., VHL, DCAF1, or IAP) can restore degradation.[4]
-
Optimize the Linker: The linker can be modified to improve the stability and geometry of the ternary complex. This may involve altering its length, rigidity, or composition.[6]
-
Combination Therapy: Combining the PROTAC with other therapeutic agents can be a powerful strategy. For example, combining a GMB-475 PROTAC with Dasatinib has shown synergistic effects in inhibiting the growth of cells with BCR-ABL mutants.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no target protein degradation | 1. Poor cell permeability of the PROTAC. 2. Inefficient ternary complex formation. 3. Low expression of the recruited E3 ligase in the cell line. 4. Target protein has a very slow turnover rate. 5. The PROTAC compound is unstable in the experimental conditions. | 1. Assess cell permeability using cellular thermal shift assay (CETSA) or NanoBRET assays. 2. Perform biophysical assays (e.g., SPR, FRET, ITC) to confirm ternary complex formation. 3. Confirm E3 ligase expression levels via Western blot or qPCR. 4. Perform a time-course experiment to determine the optimal degradation time. 5. Check the stability of the PROTAC in your cell culture media. |
| "Hook Effect" observed (decreased degradation at high PROTAC concentrations) | At high concentrations, binary complexes (PROTAC-Target or PROTAC-E3 Ligase) dominate over the productive ternary complex. [7][9] | Perform a wide dose-response experiment to identify the optimal concentration range. Test lower concentrations (in the nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation. [7] |
| Off-target protein degradation | 1. The Dasatinib warhead is known to be promiscuous and can bind to multiple kinases. 2. The PROTAC/E3 ligase binary complex may recruit and degrade other proteins. | 1. Use a more selective warhead for your target protein. 2. Modify the linker to alter the conformation of the ternary complex and improve selectivity. 3. Perform proteomics studies to identify and characterize off-target effects. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (passage number, confluency). 2. Inconsistent PROTAC compound preparation or storage. 3. Technical variability in the assay (e.g., Western blot loading). | 1. Standardize cell culture procedures, including using cells within a defined passage number range. 2. Ensure proper handling and storage of the PROTAC compound. 3. Use a reliable loading control for Western blots and ensure consistent sample preparation. |
Quantitative Data Summary
The following tables provide a summary of the efficacy of various Dasatinib-based PROTACs from published literature.
Table 1: In Vitro Degradation and Proliferation Inhibition of Dasatinib-based PROTACs against BCR-ABL
| PROTAC Name | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Reference |
| DAS-6-2-2-6-CRBN | CRBN | K562 | 30.5 | 4.1 | [8] |
| SIAIS178 | VHL | K562 | 8.5 | 24.0 | [3][8] |
| SIAIS056 | CRBN | K562 | 0.18 | 0.49 | [8] |
| SNIPER(ABL)-39 | IAP | K562 | ~10 | ~10 | [3] |
Table 2: In Vitro Cytotoxicity of Dasatinib-based PROTACs against LCK in T-ALL
| PROTAC Name | E3 Ligase Recruited | Cell Line | LC₅₀ (nM) | Reference |
| Compound 2a | Phenyl-glutarimide (CRBN binder) | KOPT-K1 | 0.083 | [10] |
| SJ11646 | Phenyl-glutarimide (CRBN binder) | KOPT-K1 | Potent | [10] |
| Dasatinib (control) | - | KOPT-K1 | 0.13 | [10] |
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol is for quantifying the degradation of a target protein in cells treated with a this compound-based PROTAC.
Materials:
-
Cell culture reagents
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the this compound-based PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a primary antibody for a loading control.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT/CTG)
This protocol measures the effect of a this compound-based PROTAC on cell viability.
Materials:
-
Cells and cell culture medium
-
This compound-based PROTAC
-
96-well plates
-
MTT reagent (or CellTiter-Glo® reagent for CTG assay)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
PROTAC Treatment: Add serial dilutions of the this compound-based PROTAC to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[11]
-
Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Visualizations
Caption: Mechanism of action of a this compound-based PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Simplified BCR-ABL signaling and the action of a Dasatinib-based PROTAC.
References
- 1. biocompare.com [biocompare.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blot Results After Gly-Dasatinib Treatment
Welcome to the technical support center for researchers utilizing Gly-Dasatinib in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges encountered during Western blot analysis of this compound-treated samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cellular signaling?
A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves binding to the ATP-binding site of kinases such as the BCR-ABL fusion protein and Src family kinases (SFKs)[1][2]. This inhibition blocks downstream signaling pathways crucial for cell proliferation and survival, including the PI3K/Akt, MAPK/ERK, and STAT5 pathways[3][4][5]. Consequently, Western blot analysis after this compound treatment is typically used to assess the phosphorylation status of key proteins within these cascades.
Q2: I am not seeing a decrease in the phosphorylation of my target protein after this compound treatment. What could be the reason?
A2: There are several potential reasons for not observing the expected decrease in protein phosphorylation:
-
Suboptimal Inhibitor Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration may be insufficient to effectively inhibit the target kinase. It is recommended to perform a dose-response and a time-course experiment to determine the optimal conditions[6].
-
Inactive this compound: Ensure the inhibitor has been stored and handled correctly to prevent degradation[6].
-
Cell Line Resistance: The chosen cell line may be resistant to this compound or may not express the primary targets of the inhibitor.
-
Technical Issues with Western Blot: Problems with antibody dilutions, transfer efficiency, or detection reagents can all lead to a lack of signal. Refer to the detailed troubleshooting guides below.
Q3: My total protein levels for a specific target appear to decrease after this compound treatment. Is this an expected outcome?
A3: A decrease in total protein levels is not typically a direct and immediate effect of a kinase inhibitor like this compound. However, prolonged treatment can lead to downstream effects such as cell cycle arrest or apoptosis, which could indirectly result in altered protein expression or increased protein degradation[7]. To confirm this, ensure you are using protease inhibitors in your lysis buffer and consider running a time-course experiment to observe if the effect is time-dependent[8][9]. Always normalize to a reliable loading control to rule out loading inaccuracies[6].
Q4: I am observing multiple non-specific bands on my Western blot. How can I resolve this?
A4: Non-specific bands are a common issue in Western blotting. Here are some strategies to minimize them:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal for your target protein with minimal background[10][11].
-
Improve Blocking: Increase the blocking time, change the blocking agent (e.g., from non-fat milk to BSA, or vice versa), or increase the concentration of the blocking agent[9][11].
-
Increase Washing Stringency: Increase the number and duration of your wash steps to more effectively remove unbound antibodies[8][10].
-
Use a More Specific Primary Antibody: If possible, switch to a monoclonal antibody that is known to be highly specific for your target protein[6].
Troubleshooting Guides
This section provides solutions to common problems encountered during Western blot analysis following this compound treatment.
Problem 1: Weak or No Signal for Phosphorylated Protein
| Possible Cause | Recommendation |
| Ineffective Inhibition | Perform a dose-response (e.g., 0, 1, 10, 100 nM this compound) and time-course (e.g., 2, 6, 24 hours) experiment to determine optimal treatment conditions[3]. |
| Low Protein Expression | Ensure your cell line expresses the target protein at detectable levels. You may need to increase the amount of protein loaded onto the gel (a minimum of 20-30 µg of whole-cell extract is recommended)[8]. |
| Poor Protein Transfer | Verify successful protein transfer by staining the membrane with Ponceau S before blocking[12]. For high molecular weight proteins, consider adding a small amount of SDS (0.01-0.05%) to the transfer buffer[10]. |
| Suboptimal Antibody Concentration | The primary or secondary antibody may be too dilute. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C for the primary antibody)[10][13]. |
| Inactive Antibodies or Reagents | Ensure antibodies have been stored correctly and are not expired. Use fresh detection reagents[6][10]. Sodium azide, a common preservative, inhibits Horseradish Peroxidase (HRP); ensure it is not in your buffers if using HRP-conjugated secondary antibodies[10]. |
| Phosphatase Activity | Always include phosphatase inhibitors in your cell lysis buffer to protect the phosphorylation status of your proteins[8][9]. |
Problem 2: High Background
| Possible Cause | Recommendation |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. You can also try increasing the concentration of your blocking agent (e.g., 5% non-fat milk or BSA)[9][10]. |
| Antibody Concentration Too High | Titrate down the concentration of your primary and/or secondary antibodies[11][12]. |
| Inadequate Washing | Increase the number and duration of wash steps. Using a buffer containing a mild detergent like Tween-20 (e.g., TBST) is recommended[8][10]. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the blocking, incubation, and washing steps[11]. |
| Contamination | Use clean equipment and filter your buffers to prevent particulate contamination that can lead to a speckled background[10]. |
Problem 3: Unexpected Band Sizes or Multiple Bands
| Possible Cause | Recommendation |
| Protein Degradation | Always use fresh samples and include a protease inhibitor cocktail in your lysis buffer[8][9]. Heating samples at 70°C for 10 minutes instead of boiling can sometimes reduce degradation[10]. |
| Post-Translational Modifications | Glycosylation, ubiquitination, or other modifications can cause proteins to migrate at a different molecular weight than predicted[8]. |
| Splice Variants | The antibody may be recognizing different isoforms of the target protein. Check resources like UniProt to see if multiple isoforms exist[8]. |
| Non-specific Antibody Binding | This can be due to high antibody concentrations or insufficient blocking. Refer to the "High Background" troubleshooting section[9][10]. |
| Overloading of Protein | Loading too much protein can lead to artifacts and the appearance of non-specific bands. Try loading less protein per lane[8][10]. |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the determined time[3].
-
Cell Lysis:
-
Protein Quantification:
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Electrophoresis:
-
Load the samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations[3].
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane[14].
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature[3].
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation[3][14].
-
Wash the membrane three times for 10 minutes each with TBST[3].
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature[3].
-
-
Detection:
Data Presentation
Table 1: Effect of Dasatinib on Protein Phosphorylation
| Treatment (24 hours) | p-Src / Actin (Ratio) | p-Akt / Actin (Ratio) | p-Erk / Actin (Ratio) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| Dasatinib (10 nM) | 0.45 | 0.62 | 0.58 |
| Dasatinib (100 nM) | 0.12 | 0.25 | 0.21 |
This table presents hypothetical data based on the known effects of Dasatinib to illustrate expected results.
Table 2: Dasatinib Inhibition of Lck Phosphorylation
| Treatment | p-Lck (Y394) / Total Lck (Ratio) |
| Vehicle (0.01% DMSO) | 1.00 |
| Dasatinib (100 nM) | <0.10[16] |
Data adapted from a study on WEHI7.2 cells treated for 30 minutes[16].
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Western blot experimental workflow.
Caption: Troubleshooting decision tree for Western blots.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
In Vitro Efficacy: A Comparative Analysis of Dasatinib and its Glycine-Containing Conjugates
for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the tyrosine kinase inhibitor (TKI) Dasatinib stands as a potent, multi-targeted agent. This guide provides a comparative in vitro efficacy analysis of Dasatinib against its modified counterparts, specifically conjugates involving glycine (B1666218) and other amino acids. While a direct, universally recognized single-molecule entity "Gly-Dasatinib" is not extensively characterized in publicly available research, this guide synthesizes data from studies on Dasatinib derivatives where glycine is incorporated as part of a linker or as a direct conjugate. This comparison offers valuable insights into how such modifications may influence the parent drug's activity.
Dasatinib's primary mechanism of action involves the inhibition of multiple tyrosine kinases, with a principal focus on the BCR-ABL fusion protein, a key driver in certain leukemias.[1] By binding to the ATP-binding site of BCR-ABL, Dasatinib blocks its activity, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis.[1] Beyond BCR-ABL, Dasatinib also targets SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ, contributing to its broad therapeutic potential.[1][2][3]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Dasatinib and its amino acid/peptide conjugates from various in vitro studies. Lower IC50 values are indicative of higher potency.
| Compound | Cell Line | Assay Type | IC50 | Source |
| Dasatinib | K562 (CML) | Proliferation | <51.2 pM | [4] |
| BV-173 (B-cell leukemia) | Proliferation | <51.2 pM | [4] | |
| A375 (Melanoma) | Proliferation | Not specified | [1] | |
| Mo7e-KitD816H (AML) | Growth Inhibition | 5 nM | [5] | |
| DU145 (Prostate Cancer) | Migration | Effective at 0.1 µM | [6] | |
| U87 (Glioblastoma) | Migration | Effective at 1 µM | [6] | |
| Cyclic Peptide-Dasatinib Conjugate (Glutarate Linker) | A375 (Melanoma) | Proliferation | 4.2 µM | [1] |
| Cyclic Peptide-Dasatinib Conjugate (Succinate Linker) | A375 (Melanoma) | Proliferation | 8.8 µM | [1] |
| Dasatinib-L-arginine (Das-R) | Panc-1 (Pancreatic Cancer) | Proliferation | 2.06 µM | [4] |
| K562 (CML) | Proliferation | <51.2 pM | [4] | |
| BV-173 (B-cell leukemia) | Proliferation | <51.2 pM | [4] | |
| Dasatinib-Fluorescein (Glycine Linker) | Not specified | Kinase Inhibition (Src) | 1 nM | [7] |
Kinase Inhibition Profile
| Compound | Target Kinase | IC50 | Source |
| Dasatinib | Src | 0.5 nM | [2] |
| BCR-ABL | <1 nM | [6] | |
| c-KIT | <1 nM | [6] | |
| PDGFRβ | <1 nM | [6] | |
| Lck | Picomolar range | [8] | |
| Dasatinib-L-arginine (Das-R) | Csk | 4.4 nM | [4] |
| Src | <0.25 nM | [4] | |
| Abl | <0.45 nM | [4] | |
| Dasatinib-C10 | Csk | 3.2 µM | [4] |
| Src | 35 nM | [4] |
Experimental Protocols
Cell Proliferation and Viability Assays
General Principle: These assays measure the number of viable cells in a culture after exposure to the test compounds. A common method is the MTT assay, which measures the metabolic activity of cells.
Example Protocol (MTT Assay):
-
Cell Seeding: Cancer cell lines (e.g., A375, K562) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Dasatinib or its conjugates for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assays
General Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. This can be done through various methods, including measuring the phosphorylation of a substrate.
Example Protocol (In Vitro Kinase Assay):
-
Reaction Setup: The kinase (e.g., Src, Abl), a suitable substrate (e.g., a peptide), and ATP are combined in a reaction buffer in the wells of a microplate.
-
Inhibitor Addition: Dasatinib or its conjugates are added at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using methods like ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. "Synthesis and Evaluation of Cyclic Peptide-dasatinib Conjugates as Ant" by Shaban Darwish, Dorna Davani-Davari et al. [digitalcommons.chapman.edu]
- 2. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Gly-Dasatinib Target Engagement: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gly-Dasatinib's target engagement profile with its parent compound, Dasatinib (B193332), and other tyrosine kinase inhibitors (TKIs). We present a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of relevant signaling pathways and workflows to support your research and development efforts.
Executive Summary
Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor effective against BCR-ABL and SRC family kinases, crucial drivers in chronic myeloid leukemia (CML) and other malignancies.[1][2] this compound, a glycine (B1666218) conjugate of Dasatinib, has been developed to potentially enhance specificity and serve as a tool for biological assays.[3] This guide explores the validation of this compound's engagement with its intended targets, offering a comparative analysis with Dasatinib and its alternatives, Imatinib and Nilotinib. Understanding the nuances of target engagement is critical for interpreting efficacy, predicting off-target effects, and advancing the development of next-generation kinase inhibitors.
Data Presentation: Comparative Kinase Inhibition
The following tables summarize the inhibitory potency (IC50) of a fluorescein-labeled this compound conjugate, Dasatinib, and other TKIs against key kinase targets. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of Dasatinib and a Fluorescein-Glycine Dasatinib Conjugate Against Selected Kinases
| Compound | Target Kinase | IC50 (nM) |
| Dasatinib | Abl | <0.45 |
| Src | <0.25 | |
| Csk | 4.4 | |
| Fluorescein-Glycine Dasatinib | Src | 1 |
Data for the fluorescein-glycine dasatinib conjugate is presented as a proxy for this compound due to the limited availability of public data on the unconjugated form. The conjugation of a fluorophore may influence the binding affinity.[3]
Table 2: Comparative IC50 Values of Dasatinib and Alternative TKIs Against Abl Kinase
| Compound | Target Kinase | IC50 (nM) |
| Dasatinib | Abl | 0.6 |
| Imatinib | Abl | 280 |
| Nilotinib | Abl | 15 |
Experimental Protocols: Validating Target Engagement
Several robust methods can be employed to validate the engagement of this compound with its cellular targets. Below are detailed protocols for three key experimental approaches.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target binding in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[4][5]
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., K562 for BCR-ABL) to 80% confluency.
-
Treat cells with varying concentrations of this compound, Dasatinib (as a positive control), and a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantify the protein concentration of the soluble fraction.
-
-
Protein Detection and Data Analysis:
-
Analyze the amount of the target protein in the soluble fraction by Western blot or ELISA.
-
Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes to assess the functional state of enzymes in complex biological samples, providing a profile of kinases that are actively inhibited.[6][7]
Protocol:
-
Cell Treatment:
-
Treat cells with this compound, Dasatinib, or a vehicle control for a specified duration.
-
-
Cell Lysis:
-
Harvest and lyse the cells in a buffer that preserves kinase activity.
-
-
Probe Incubation:
-
Incubate the cell lysates with a broad-spectrum, activity-based kinase probe (e.g., a desthiobiotin-ATP probe). This probe will covalently label the active site of kinases that are not occupied by the inhibitor.
-
-
Enrichment and Digestion:
-
Enrich the probe-labeled proteins using streptavidin beads.
-
Perform on-bead digestion (e.g., with trypsin) to release the peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
A decrease in the signal for a particular kinase in the this compound-treated sample compared to the control indicates target engagement and inhibition.
-
Phospho-protein Analysis by Western Blot
This method indirectly assesses target engagement by measuring the phosphorylation status of the target kinase or its downstream substrates.[8][9]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with various concentrations of this compound, Dasatinib, and a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-SRC).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the phospho-protein signal to a loading control (e.g., β-actin) or the total protein level of the target kinase. A dose-dependent decrease in the phosphorylation signal indicates target inhibition.
-
Mandatory Visualizations
Signaling Pathway of Dasatinib and its Analogs
Caption: Inhibition of BCR-ABL and SRC family kinases by this compound/Dasatinib.
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Relationship of Target Engagement Validation Methods
Caption: Relationship between this compound and validation methods.
References
- 1. Dasatinib | BMS-354825 | Src and Bcr-Abl inhibitor | TargetMol [targetmol.com]
- 2. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Identification and validation of phospho-SRC, a novel and potential pharmacodynamic biomarker for dasatinib (SPRYCEL), a multi-targeted kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gly-Dasatinib and Other Kinase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gly-Dasatinib, a glycine-conjugated derivative of Dasatinib (B193332), with other prominent kinase inhibitors such as Dasatinib, Imatinib, Nilotinib (B1678881), and Bosutinib. This analysis is supported by experimental data to inform research and development decisions.
Introduction to this compound and Other Kinase Inhibitors
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that targets multiple kinases, primarily BCR-ABL and the SRC family of kinases.[1][2] It is a crucial therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance to the first-generation inhibitor, Imatinib.[3] this compound is an amino acid analog of Dasatinib, specifically a glycine (B1666218) ester derivative, which has been synthesized to explore potential improvements in specificity and other pharmacological properties.[4]
This guide presents a comparative overview of the in vitro potency and clinical efficacy of this compound and other key TKIs. Due to the novelty of this compound, publicly available data is limited compared to established drugs. The following sections provide a structured comparison based on current scientific literature.
Data Presentation: Comparative Analysis of Kinase Inhibitor Potency
The following tables summarize the inhibitory activities (IC50) and dissociation constants (Kd) of this compound, Dasatinib, and other major TKIs against various kinases and cancer cell lines.
Table 1: In Vitro Potency (IC50) of this compound and Dasatinib against Selected Kinases
| Kinase | This compound (nM) | Dasatinib (nM) |
| Src | <0.25 | <0.37 |
| Csk | 4.4 | 7 |
| Abl | <0.45 | <0.78 |
Data sourced from a study on Dasatinib-amino acid conjugates. The study did not specify the exact glycine conjugate for all values, but this represents the available data on such derivatives.
Table 2: Comparative In Vitro Potency (IC50) of Major Tyrosine Kinase Inhibitors against BCR-ABL
| Inhibitor | BCR-ABL (nM) |
| Imatinib | 25-75 |
| Dasatinib | <1 |
| Nilotinib | <20 |
| Bosutinib | 1.2 |
Note: IC50 values can vary between different studies and experimental conditions.
Table 3: Comparative Dissociation Constants (Kd) of Dasatinib and Imatinib Against Key Kinase Targets
| Kinase | Dasatinib (Kd, nM) | Imatinib (Kd, nM) |
| ABL1 | 0.8 | 37 |
| SRC | 0.6 | >10,000 |
| LCK | 1.1 | >10,000 |
| KIT | 4 | 79 |
| PDGFRα | 16 | 130 |
| PDGFRβ | 1.1 | 180 |
This data is compiled from kinome-wide binding assays and illustrates the multi-targeted nature of Dasatinib compared to the more selective profile of Imatinib.[1] Lower Kd values indicate higher binding affinity.
Table 4: Clinical Efficacy of Second-Generation TKIs in Newly Diagnosed CML (Chronic Phase)
| Outcome (at 12 months) | Dasatinib | Nilotinib | Bosutinib |
| Complete Cytogenetic Response (CCyR) | 77% | 80% | 77% |
| Major Molecular Response (MMR) | 46% | 44% | 47% |
These values are derived from separate clinical trials and are presented for a general comparison.[3][5][6] Direct head-to-head trial results may vary.[5][7][8]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of kinase inhibitors are provided below.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the determination of a kinase inhibitor's IC50 value using a luminescence-based assay that measures ADP production.
Materials:
-
Kinase of interest (e.g., recombinant ABL, SRC)
-
Kinase-specific substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Test compounds (this compound, other TKIs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[9]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with kinase inhibitors.
Materials:
-
Cancer cell lines (e.g., K562, Ba/F3)
-
Complete cell culture medium
-
Test compounds (this compound, other TKIs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration to determine the IC50 value.
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of target proteins within signaling pathways to confirm the inhibitory effect of the compounds.
Materials:
-
Cell lysates from cells treated with kinase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-phospho-SRC, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Normalize the protein amounts, load equal amounts onto an SDS-PAGE gel, and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An indirect comparison between bosutinib, nilotinib and dasatinib in first-line chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bosutinib as effective as nilotinib and dasatinib in frontline treatment of CML-CP | MDedge [mdedge.com]
- 7. Matching-adjusted indirect comparison of bosutinib, dasatinib and nilotinib effect on survival and major cytogenetic response in treatment of second-line chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of nilotinib and dasatinib in newly diagnosed chronic myeloid leukemia: a matching-adjusted indirect comparison of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Validating the Specificity of Gly-Dasatinib Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount for accurate biological interrogation and the development of targeted therapeutics. This guide provides a comprehensive comparison of Gly-Dasatinib probes with the parent drug, Dasatinib (B193332), and other kinase inhibitor profiling methods. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of relevant pathways and workflows to facilitate a thorough understanding of probe specificity.
Dasatinib is a potent multi-targeted tyrosine kinase inhibitor, primarily targeting BCR-ABL and Src family kinases.[1] However, its broad activity profile can lead to off-target effects. This compound probes, which incorporate a glycine (B1666218) linker, are derivatives designed to facilitate various biochemical assays, such as fluorescence polarization and affinity pull-downs, to study Dasatinib's interactions. Validating the specificity of these probes is crucial to ensure that they faithfully recapitulate the binding characteristics of the parent compound.
Performance Comparison: this compound Probes vs. Alternatives
The specificity of kinase inhibitors and their corresponding probes is most commonly evaluated by determining their inhibitory concentration (IC50) or dissociation constant (Kd) against a panel of kinases. A more specific inhibitor will exhibit high potency for its intended target(s) and significantly lower potency for off-targets.
Quantitative Data Summary
The following table summarizes the available quantitative data for Dasatinib and a fluorescent this compound probe (Dasatinib-Gly-Fluorescein). Data for Dasatinib is compiled from broader kinase profiling studies, while the data for the this compound probe is from a study focused on its synthesis and characterization against a limited set of kinases.
| Target Kinase | Dasatinib (IC50/Kd, nM) | Dasatinib-Gly-Fluorescein (IC50, nM) | Alternative Methods |
| Primary Targets | |||
| ABL1 | 0.5 - 3 | <0.45[2] | KiNativ: Measures target engagement in native cell lysates. |
| SRC | 0.2 - 1 | 1[2] | Chemical Proteomics (Affinity Pull-down): Identifies targets in an unbiased manner from cell lysates.[3] |
| LCK | 1.1 | Not Reported | Radiometric Kinase Assays: Direct measurement of enzymatic activity inhibition. |
| YES1 | 0.4 | Not Reported | Cellular Thermal Shift Assay (CETSA): Confirms target engagement in intact cells. |
| Key Off-Targets | |||
| CSK | 7[2] | 4.4[2] | Broad Kinase Panel Screening (e.g., KINOMEscan™): Provides a comprehensive overview of off-target interactions. |
| c-KIT | 1 - 4.2 | Not Reported | |
| PDGFRβ | 1.1 - 28 | Not Reported | |
| EPHA2 | 1.7 | Not Reported | |
| DDR1 | 2.5 | Not Reported | |
| p38α | >10,000 | Not Reported |
Note: The IC50 and Kd values can vary between different studies and assay formats. The data presented here is a representative compilation.
Experimental Protocols
Accurate determination of kinase inhibitor specificity relies on robust experimental methodologies. Below are detailed protocols for key assays used in the validation of this compound probes and other kinase inhibitors.
Radiometric Kinase Assay
This is a traditional and direct method for measuring the enzymatic activity of a kinase.
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP or [γ-³²P]ATP) to a specific substrate by the kinase. Inhibition of the kinase by a compound like a this compound probe results in a decrease in the amount of radiolabeled substrate.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and varying concentrations of the this compound probe in a suitable buffer.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed for a defined period at an optimal temperature.
-
Termination: Stop the reaction, typically by adding a strong acid (e.g., phosphoric acid).
-
Separation and Detection: Separate the radiolabeled substrate from the unreacted [γ-³³P]ATP using methods like phosphocellulose filter binding or SDS-PAGE and autoradiography.
-
Data Analysis: Quantify the radioactivity of the substrate and plot it against the inhibitor concentration to determine the IC50 value.
Fluorescence Polarization (FP) Binding Assay
This method is particularly useful for fluorescently labeled probes like Dasatinib-Gly-Fluorescein.
Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule. When a small fluorescent probe (like Dasatinib-Gly-Fluorescein) is unbound and rotates rapidly in solution, it has low fluorescence polarization. Upon binding to a much larger molecule (a kinase), its rotation slows down, resulting in an increase in fluorescence polarization.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified kinase and the Dasatinib-Gly-Fluorescein probe in a suitable assay buffer.
-
Titration: In a microplate, add a fixed concentration of the fluorescent probe to serially diluted concentrations of the kinase.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the change in fluorescence polarization against the kinase concentration to determine the dissociation constant (Kd). For competitive binding assays, a fixed concentration of kinase and fluorescent probe are incubated with varying concentrations of an unlabeled competitor (e.g., Dasatinib), and the displacement of the fluorescent probe is measured to determine the competitor's binding affinity.[2]
Chemical Proteomics - Affinity Pull-down Assay
This unbiased approach helps in identifying the cellular targets of a probe.
Principle: An affinity probe, such as a biotinylated this compound, is used to capture its binding partners from a complex biological sample like a cell lysate. The captured proteins are then identified by mass spectrometry.
Methodology:
-
Probe Immobilization: Covalently attach the biotinylated this compound probe to streptavidin-coated beads.
-
Cell Lysis: Prepare a native cell lysate from the cells of interest.
-
Incubation: Incubate the cell lysate with the probe-immobilized beads to allow for the binding of target proteins. A control with beads alone or beads with a non-binding molecule should be run in parallel. For competition experiments, the lysate can be pre-incubated with an excess of free Dasatinib before adding the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound probe pull-down with the control pull-downs to identify specific binding partners.
Visualizing Key Processes
Diagrams are provided below to illustrate the experimental workflows and a relevant signaling pathway.
Figure 1: Experimental workflows for validating this compound probe specificity.
Figure 2: Simplified signaling pathways inhibited by Dasatinib.
Conclusion
This compound probes are valuable tools for studying the interactions of the parent drug, Dasatinib. The available data indicates that these probes, particularly the fluorescently labeled versions, can retain high affinity for primary targets like Src kinase. However, comprehensive kinase profiling across a broad panel is necessary to fully delineate their specificity and potential off-target interactions. The experimental protocols outlined in this guide provide a framework for researchers to rigorously validate the specificity of this compound probes and other kinase inhibitors. By combining in vitro biochemical assays with cell-based target engagement and unbiased proteomic approaches, a comprehensive understanding of a probe's selectivity can be achieved, ensuring its appropriate use in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based proteome profiling of potential dasatinib targets by use of affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dasatinib and Imatinib-Based Compounds in Targeting BCR-ABL Mediated Malignancies
An initial search for "Gly-Dasatinib" identified it as an amino acid analog of Dasatinib, a potent tyrosine kinase inhibitor. However, a comprehensive review of publicly available scientific literature and clinical trial data did not yield specific comparative efficacy studies between this compound and Imatinib-based compounds. Therefore, this guide will focus on a detailed comparison of Dasatinib and Imatinib (B729), providing a thorough analysis for researchers, scientists, and drug development professionals.
Dasatinib, a second-generation tyrosine kinase inhibitor (TKI), and Imatinib, the first-generation TKI, have revolutionized the treatment of Philadelphia chromosome-positive (Ph+) leukemias, particularly Chronic Myeloid Leukemia (CML). Both drugs target the constitutively active BCR-ABL tyrosine kinase, the primary driver of CML.[1][2] However, their distinct molecular interactions and kinase inhibition profiles lead to differences in efficacy, particularly in cases of resistance.
Quantitative Comparison of Efficacy and Potency
The following tables summarize key quantitative data comparing the performance of Dasatinib and Imatinib.
Table 1: Clinical Efficacy in Newly Diagnosed Chronic Phase CML (DASISION Trial - 18-Month Follow-up)
| Endpoint | Dasatinib (100 mg once daily) | Imatinib (400 mg once daily) | p-value |
| Confirmed Complete Cytogenetic Response (CCyR) | 78% | 70% | 0.0366 |
| Major Molecular Response (MMR) at any time | 57% | 41% | 0.0002 |
| Median Time to CCyR | 3 months | 6 months | <0.0001 |
| Median Time to MMR | 14 months | 34 months | <0.0001 |
| Progression to Accelerated/Blast Phase | 2.3% (6 patients) | 3.5% (9 patients) | - |
Data sourced from the DASISION clinical trial.[3][4][5][6]
Table 2: In Vitro Potency Against Unmutated and Mutated BCR-ABL
| Compound | Target | IC50 (nM) | Fold Increase vs. Unmutated |
| Imatinib | Unmutated BCR-ABL | ~250-1000 | - |
| Dasatinib | Unmutated BCR-ABL | ~0.6-1.0 | - |
| Imatinib | Y253H mutant | >10,000 | >10-40 |
| Dasatinib | Y253H mutant | ~10 | ~10-16 |
| Imatinib | E255K/V mutant | >10,000 | >10-40 |
| Dasatinib | E255K/V mutant | ~2-5 | ~2-8 |
| Imatinib | T315I mutant | >10,000 | >10-40 |
| Dasatinib | T315I mutant | >200 | >200-300 |
IC50 values can vary between studies and experimental conditions. Dasatinib is noted to be approximately 325-fold more potent than imatinib against unmutated BCR-ABL in vitro.
Signaling Pathways and Mechanism of Action
Imatinib and Dasatinib both inhibit the BCR-ABL kinase by competing with ATP for its binding site, thereby preventing the phosphorylation of downstream substrates and blocking pro-proliferative and anti-apoptotic signaling.[1] However, Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, while Imatinib primarily recognizes the inactive conformation. This broader binding capability contributes to Dasatinib's higher potency and its activity against many Imatinib-resistant mutations.
Experimental Protocols
A clear understanding of the methodologies used to generate comparative data is crucial for interpretation. Below are detailed protocols for key experiments.
Protocol 1: Determination of IC50 by Cell Viability Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a TKI in a BCR-ABL positive cell line (e.g., K562).
1. Cell Culture:
-
K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation:
-
Imatinib and Dasatinib are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions.
-
A series of dilutions are prepared in culture medium to achieve the desired final concentrations for the assay.
3. Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
The prepared drug dilutions are added to the wells, with a vehicle control (DMSO) included.
-
The plates are incubated for 72 hours.
4. Viability Measurement (MTT Assay):
-
10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The medium is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Kinase Profiling via In Vitro Kinase Assay
This protocol describes a method to assess the inhibitory activity of compounds against a panel of purified kinases.
1. Reagents and Materials:
-
Purified recombinant kinases.
-
Kinase-specific peptide substrates.
-
ATP (adenosine triphosphate).
-
Test compounds (Dasatinib, Imatinib).
-
Kinase buffer.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
2. Assay Procedure:
-
The kinase reaction is set up in a 384-well plate.
-
The test compound at various concentrations is pre-incubated with the kinase in the kinase buffer.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at room temperature.
3. Signal Detection:
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The kinase detection reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
4. Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control.
-
IC50 values are determined by fitting the inhibition data to a dose-response curve.
Resistance Profiles
A key differentiator between Dasatinib and Imatinib is their activity against BCR-ABL mutations that confer resistance to Imatinib. While Imatinib is ineffective against a wide range of mutations in the BCR-ABL kinase domain, Dasatinib retains activity against most of these, with the notable exception of the T315I "gatekeeper" mutation. The development of BCR-ABL mutations is a common mechanism of acquired resistance to Imatinib.
Conclusion
Dasatinib demonstrates superior potency and a broader spectrum of activity against Imatinib-resistant BCR-ABL mutations, with the exception of T315I. Clinical data from head-to-head trials in newly diagnosed CML patients show that Dasatinib leads to faster and deeper molecular and cytogenetic responses compared to Imatinib.[3][6] The choice between these agents depends on the clinical context, including the patient's disease stage, risk profile, and the presence or risk of BCR-ABL kinase domain mutations. The distinct kinase inhibition profiles also contribute to different side-effect profiles, which is another important consideration in clinical practice. This guide provides a foundational comparison to aid researchers and clinicians in understanding the key differences between these two important targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dasatinib rapidly induces deep molecular response in chronic-phase chronic myeloid leukemia patients who achieved major molecular response with detectable levels of BCR-ABL1 transcripts by imatinib therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dasatinib - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
Enhancing Dasatinib's Cellular Access: A Comparative Guide to Gly-Dasatinib Conjugates
A strategic comparison of Dasatinib (B193332) and its glycine-conjugated counterpart, exploring how leveraging amino acid transporters can overcome key permeability challenges in drug delivery.
Dasatinib, a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). However, its clinical efficacy is hampered by challenges related to its oral bioavailability, which is limited by poor aqueous solubility and its susceptibility to efflux transporters. To address these limitations, researchers are exploring prodrug strategies, such as the conjugation of dasatinib to the amino acid glycine (B1666218) to form Gly-Dasatinib. This guide provides a comparative analysis of the cellular permeability of dasatinib versus a hypothesized this compound conjugate, supported by existing experimental data for the parent drug and established principles of peptide-drug conjugate transport.
Comparative Analysis of Cellular Permeability
The cellular permeability of a drug is a critical determinant of its oral absorption and ultimate therapeutic efficacy. Dasatinib, despite being classified as a compound with high intrinsic permeability, faces significant barriers. It is a known substrate for major efflux transporters, namely P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2)[1][2][3][4]. These transporters actively pump dasatinib out of intestinal cells, reducing its net absorption into the bloodstream.
A this compound conjugate is designed to bypass these efflux mechanisms by hijacking an alternative entry route: the human peptide transporter 1 (PepT1). PepT1 is highly expressed in the small intestine and is responsible for the absorption of di- and tripeptides from digested food. By mimicking a natural peptide, this compound is anticipated to be actively transported into the cell via PepT1. Once inside, cellular enzymes would cleave the glycine, releasing the active dasatinib.
The following table summarizes the measured permeability of dasatinib and contrasts it with the expected profile of a this compound conjugate.
| Parameter | Dasatinib (Experimental Data) | This compound (Hypothesized) | Rationale for Conjugate |
| Primary Transport Mechanism | Passive Diffusion & Efflux | Active Transport via PepT1 | To bypass efflux pumps and enhance cellular uptake by utilizing an active influx transporter. |
| Apparent Permeability (Papp, A→B) | ~13.5 x 10⁻⁶ cm/s[5] | > 13.5 x 10⁻⁶ cm/s | Active uptake is expected to result in a higher apical-to-basolateral transport rate compared to the parent drug. |
| Efflux Ratio (Papp, B→A / Papp, A→B) | ~2.0[5][6] | < 2.0 | By using a different entry mechanism (PepT1), the conjugate is less likely to be a substrate for ABCB1/ABCG2, thus reducing efflux. |
| Key Transporters Involved | ABCB1 (P-gp), ABCG2 (BCRP)[1][4] | hPepT1 (SLC15A1) | Shifts reliance from passive diffusion and efflux to active, peptide-mediated influx. |
Note: The values for this compound are hypothesized based on the established mechanism of PepT1-mediated drug transport. Experimental verification is required.
Mechanism of Action and Transport Pathways
Dasatinib functions by inhibiting key kinases in cancer signaling pathways, most notably BCR-ABL. However, to reach its intracellular target, it must first cross the cell membrane. The diagrams below illustrate the cellular transport pathways for both dasatinib and its proposed glycine conjugate, as well as the signaling pathway it inhibits.
Experimental Protocols
The assessment of cellular permeability is predominantly conducted using the Caco-2 cell permeability assay. This in vitro model utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Caco-2 Permeability Assay Protocol
1. Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded onto semipermeable filter supports in Transwell™ plates.
-
The cells are cultured for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer with functional tight junctions.
-
The integrity of the cell monolayer is verified before each experiment by measuring the Transepithelial Electrical Resistance (TEER).
2. Permeability Measurement (Apical to Basolateral - A→B):
-
The culture medium in the apical (upper) and basolateral (lower) compartments is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (Dasatinib or this compound) is added to the apical compartment at a defined concentration (e.g., 10 µM).
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the collected samples is quantified using LC-MS/MS.
3. Efflux Measurement (Basolateral to Apical - B→A):
-
The protocol is similar to the A→B measurement, but the test compound is added to the basolateral compartment.
-
Samples are collected from the apical compartment over time to determine the rate of efflux.
4. Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
The workflow for this assay is visualized below.
Conclusion
The conjugation of dasatinib to glycine represents a promising prodrug strategy to enhance its cellular permeability and overcome limitations imposed by efflux transporters. By targeting the PepT1 transporter, a this compound conjugate has the potential to increase the net intracellular concentration of the active drug in intestinal epithelial cells, leading to improved oral bioavailability. While the data for the this compound conjugate remains hypothetical, the well-documented permeability challenges of dasatinib and the proven success of peptide-drug conjugates provide a strong rationale for its development and further experimental validation. Future studies should focus on synthesizing the this compound conjugate and performing direct comparative Caco-2 permeability assays against the parent drug to confirm these anticipated benefits.
References
- 1. ABCG2 and ABCB1 limit the efficacy of dasatinib in a PDGF-B driven brainstem glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of the efflux transporters ABCB1 and ABCG2 with imatinib, nilotinib, and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Comparison of ATP-Binding Cassette Transporter Interactions with the Tyrosine Kinase Inhibitors Imatinib, Nilotinib, and Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
Gly-Dasatinib vs. Dasatinib: A Comparative Analysis of Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of Dasatinib (B193332) and its glycine-conjugated derivative, Gly-Dasatinib. The information presented is based on available experimental data to assist researchers in evaluating the potential therapeutic applications of these compounds.
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] It functions by inhibiting the BCR-ABL fusion protein and the SRC family of kinases, thereby blocking the signaling pathways that promote cancer cell proliferation and survival.[3][4] this compound, a glycine-conjugated derivative of Dasatinib, has been synthesized to potentially enhance the specificity and potency of the parent drug.[5] This guide will compare the cytotoxic effects of these two compounds based on preclinical research.
Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of Dasatinib and this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay Type | IC50 | Citation |
| Dasatinib | K562 (CML) | 4.6 nM | [6] | |
| MDA-MB-231 (Breast Cancer) | 6.1 ± 2.2 µM | [7] | ||
| MCF-7 (Breast Cancer) | > 10 µM | [7] | ||
| T-47D (Breast Cancer) | Growth Inhibition | 0.9 µM | [8] | |
| NCI-H1975 (Lung Cancer) | MTT Assay | 0.95 µM (at 72h) | [9] | |
| NCI-H1650 (Lung Cancer) | MTT Assay | 3.64 µM (at 72h) | [9] | |
| ORL lines (Oral Squamous Carcinoma) | MTT Viability Test | Mean: 81.8 nM | [10] | |
| This compound (Fluorescein-glycine ester) | Src Kinase Assay | 1 nM | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
Methodology:
-
Cell Seeding: Cancer cells (e.g., K562, Panc-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Dasatinib or its derivatives for a specified period (e.g., 72 hours).
-
MTT Incubation: After the incubation period, an MTT solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is proportional to the absorbance.
Kinase Inhibition Assay
To determine the half-maximal inhibitory concentration (IC50) of the compounds against specific kinases, a kinase inhibition assay is performed.
Methodology:
-
Reaction Setup: Kinase reactions are performed in a final volume of 25 µL containing the respective kinase (e.g., c-Src, c-Abl), a biotinylated peptide substrate, and ATP in a kinase buffer.
-
Compound Addition: The compounds (Dasatinib and its derivatives) are serially diluted in DMSO and added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated for a specified time (e.g., 20 minutes) at room temperature.
-
Reaction Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is measured using a suitable detection method, such as fluorescence.
-
IC50 Calculation: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways
Dasatinib exerts its cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival. The primary targets include the BCR-ABL and Src family kinases.
Caption: Dasatinib and this compound inhibit BCR-ABL and Src kinases.
References
- 1. Insights into dasatinib use and outcomes in real-world patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct effect of dasatinib on proliferation and cytotoxicity of natural killer cells in in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and in vitro antiproliferative activity of novel Dasatinib derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid mobilization of cytotoxic lymphocytes induced by dasatinib therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Kinase Inhibition Profiles of Dasatinib and Gly-Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the kinase inhibition profiles of the multi-targeted kinase inhibitor, Dasatinib, and its fluorescently-labeled analog, Gly-Dasatinib. Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] this compound, a conjugate of Dasatinib with fluorescein (B123965) via a glycine (B1666218) linker, serves as a valuable tool for in-vitro kinase characterization and binding assays.[2] Understanding the comparative kinase profiles of these two molecules is crucial for interpreting experimental results obtained using the fluorescent probe and for the development of novel kinase inhibitors.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the available quantitative data on the kinase inhibitory activities of Dasatinib and this compound. The data for Dasatinib is extensive, derived from a comprehensive kinome scan. The data for this compound is more limited, focusing on key targets. The inhibitory activity is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, with lower values indicating higher potency.
| Kinase Target | Dasatinib IC50/Kd (nM) | This compound IC50 (nM) | Reference |
| Src Family Kinases | |||
| SRC | 0.8 | 1 | [2] |
| LCK | 1.0 | - | [3] |
| YES1 | 0.6 | - | [3] |
| FYN | 0.6 | - | [3] |
| HCK | 0.7 | - | [3] |
| LYN | 1.1 | - | [3] |
| FGR | 0.7 | - | [3] |
| BLK | 1.2 | - | [3] |
| ABL Kinases | |||
| ABL1 (non-phosphorylated) | 1.6 | Screened, potent | [2][3] |
| ABL1 (phosphorylated) | 0.6 | - | [3] |
| Other Key Kinases | |||
| CSK | - | Screened, potent | [2] |
| KIT | 4.0 | - | [3] |
| PDGFRα | 7.0 | - | [3] |
| PDGFRβ | 13 | - | [3] |
| EPHA2 | 3.0 | - | [3] |
| TEC | 13 | - | [3] |
| BTK | 6.0 | - | [3] |
| DDR1 | 2.6 | - | [4] |
| NQO2 | - | - | [4] |
Note: The table presents a selection of key kinase targets for Dasatinib. A broader kinome scan reveals that Dasatinib inhibits a large number of tyrosine and serine/threonine kinases at nanomolar concentrations.[4] For this compound, "Screened, potent" indicates that while a specific IC50 value was not provided in the primary literature, the compound was effective at the screening concentration, which was based on the IC50 of Dasatinib.[2]
Experimental Protocols
The determination of kinase inhibition is critical for the characterization of compounds like Dasatinib and this compound. A common method, particularly for fluorescently-labeled inhibitors, is the Fluorescence Polarization (FP) Kinase Assay.
Fluorescence Polarization (FP) Kinase Inhibition Assay
Principle:
This assay measures the binding of a fluorescently labeled inhibitor (e.g., this compound) to its target kinase. In solution, the small, fluorescently-labeled inhibitor tumbles rapidly, resulting in low fluorescence polarization when excited with polarized light. Upon binding to the much larger kinase enzyme, the tumbling rate of the fluorescent conjugate slows down significantly, leading to a high fluorescence polarization signal. A test compound that competes with the fluorescent inhibitor for the kinase's binding site will displace the fluorescent inhibitor, causing a decrease in fluorescence polarization. The degree of this decrease is proportional to the inhibitory potency of the test compound.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution: Prepare a 2X working solution of the purified target kinase in Assay Buffer. The final concentration should be empirically determined to give an optimal assay window.
-
Fluorescent Inhibitor (this compound) Solution: Prepare a 2X working solution of this compound in Assay Buffer. The final concentration should be close to its Kd for the target kinase to ensure sensitive detection of competition.
-
Test Compound Plate: Prepare serial dilutions of the test compounds (e.g., Dasatinib for control) in DMSO, and then dilute in Assay Buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound solution to the wells of a low-volume, black microplate.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Mix gently and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Add 5 µL of the 2X this compound solution to all wells to initiate the competition reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization of the plate using a suitable plate reader (Excitation: ~485 nm, Emission: ~520 nm for fluorescein).
-
The data is typically expressed in millipolarization units (mP).
-
Calculate the percentage of inhibition for each compound concentration relative to the controls (no inhibitor for 0% inhibition, and no kinase for 100% inhibition).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
References
- 1. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Visualization of Src Using Dasatinib-BODIPY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gly-Dasatinib: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of Gly-Dasatinib Waste
For researchers and scientists engaged in drug development, the safe handling and disposal of potent chemical compounds like this compound is of paramount importance. As an analog of Dasatinib, a tyrosine kinase inhibitor used in oncology, this compound must be treated as a hazardous substance.[1] Adherence to stringent disposal protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.
Hazard Profile of Dasatinib Analogs
This compound, being an analog of Dasatinib, is presumed to share a similar hazard profile. Dasatinib is classified as a hazardous drug and presents multiple risks.[2][3] It is crucial to be aware of these hazards when handling and disposing of the compound and any contaminated materials.
| Hazard Classification | Description | Primary References |
| Acute Toxicity (Oral) | Toxic if swallowed. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3] |
| Serious Eye Damage | Causes serious eye damage. | [3][4][5] |
| Carcinogenicity | Suspected of causing cancer. | [3][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [2][3][4] |
| Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. | [3][4] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | [5] |
Core Disposal Principles
The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste.[6] Under no circumstances should this material be disposed of in standard laboratory trash or flushed down the sanitary sewer system.[5] Disposal must be carried out in strict accordance with all applicable federal, state, and local regulations.[7][8]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe segregation, containment, and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (pure compound, solutions, or contaminated materials), it is mandatory to wear appropriate PPE. This includes:
-
Double nitrile gloves[2]
-
In case of handling powders or creating aerosols, a NIOSH-approved respirator is necessary.[2]
2. Waste Segregation:
-
All waste streams containing this compound must be segregated from non-hazardous laboratory waste.
-
This includes unused or expired compounds, contaminated lab supplies (e.g., pipette tips, vials, gloves, bench paper), and solutions.
3. Containerization:
-
Use only designated, leak-proof, and chemically resistant containers for this compound waste.[6]
-
Containers must be clearly labeled as "Hazardous Drug Waste" and should specify "this compound".[6][7]
-
Ensure containers are kept securely sealed when not in use to prevent spills or volatilization.[6]
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing full PPE, contain the spill using a chemical spill kit.
-
For solid spills, avoid generating dust.[5] Gently cover with an absorbent material and carefully collect it into the hazardous waste container.
-
For liquid spills, absorb the material with appropriate absorbent pads.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[10]
5. Professional Disposal:
-
Arrange for the collection and disposal of this compound waste through a licensed hazardous waste management company.[6][7]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for Dasatinib to ensure they have the necessary information for safe handling and transport.[6]
6. Documentation:
-
Maintain meticulous records of all hazardous waste generated.[6] This should include the quantity of this compound waste, the date of disposal, and the details of the licensed disposal service.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. echemi.com [echemi.com]
- 10. ph.health.mil [ph.health.mil]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
